molecular formula C9H10N2O4 B1273680 2-(Dimethylamino)-5-nitrobenzoic acid CAS No. 4405-28-1

2-(Dimethylamino)-5-nitrobenzoic acid

Cat. No.: B1273680
CAS No.: 4405-28-1
M. Wt: 210.19 g/mol
InChI Key: DOWIJKGYCPKWNC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)8-4-3-6(11(14)15)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWIJKGYCPKWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384434
Record name 2-(dimethylamino)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4405-28-1
Record name 2-(dimethylamino)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(Dimethylamino)-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid

Technical Guide: Synthesis of 2-(Dimethylamino)-5-nitrobenzoic Acid via [1]

Executive Summary

This technical guide details the synthesis of This compound (CAS: 4405-28-1) from 2-chloro-5-nitrobenzoic acid .[1] This transformation is a classic example of Nucleophilic Aromatic Substitution (

1

The protocol outlined below prioritizes high purity and operational safety, utilizing an aqueous dimethylamine solution. This approach avoids the hazards of gaseous amines and uses water as a green solvent, making it suitable for scale-up in drug development workflows.

Key Performance Indicators:

  • Target Yield: >90%

  • Purity: >98% (HPLC/NMR)

  • Reaction Time: 3–4 hours

  • Appearance: Yellow crystalline solid[1][2]

Scientific Foundation & Mechanism[1]

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism.[1] The substrate, 2-chloro-5-nitrobenzoic acid, possesses two critical substituents that dictate reactivity:[1]

  • Nitro Group (

    
    ):  Located para to the chlorine leaving group.[1] Through its strong electron-withdrawing mesomeric effect (-M), it stabilizes the anionic Meisenheimer complex intermediate, significantly lowering the activation energy for nucleophilic attack.
    
  • Carboxylic Acid (

    
    ):  Located ortho to the chlorine.[1] Under the basic reaction conditions (excess dimethylamine), this group is deprotonated to form a carboxylate anion (
    
    
    ).[1] While carboxylates are typically electron-donating (deactivating for
    
    
    ), the strong activation from the para-nitro group overrides this, allowing the reaction to proceed smoothly at mild temperatures (60–65°C).[1]
Solubility & pH Logic (Self-Validating System)

The purification relies on the amphoteric nature of the product and the specific pKa shifts caused by the nitro group:

  • Reaction pH (>10): The product exists as a soluble carboxylate salt.[1]

  • Workup pH (3–4): The amino group, deactivated by the nitro group (pKa < 1), remains unprotonated at pH 3–4.[1] However, the carboxylate becomes protonated (

    
    ).[1] This results in the precipitation of the neutral, water-insoluble free acid. This specific pH window self-validates the purity, as inorganic salts remain soluble while the product crashes out.
    

SNAr_MechanismSM2-Chloro-5-nitrobenzoic acid(Substrate)ComplexMeisenheimerComplexSM->Complex Nucleophilic AttackBaseDimethylamine(Excess)Base->Complex DeprotonationProduct_SaltProduct(Carboxylate Salt)Complex->Product_Salt -Cl⁻ (Elimination)Final2-(Dimethylamino)-5-nitrobenzoic acidProduct_Salt->Final Acidification (pH 4)

Figure 1: Mechanistic pathway from substrate activation to product precipitation.[1]

Materials & Equipment

Reagent / MaterialCAS No.[1][3][4][5]Equiv.[1]RoleSpecification
2-Chloro-5-nitrobenzoic acid 2516-96-31.0Substrate>97% Purity, Solid
Dimethylamine (aq) 124-40-35.0 - 10.0Nucleophile/Base40 wt. % in

Acetic Acid (Glacial) 64-19-7N/AQuench/pH adj.[1][6]Diluted to 10% v/v
Ethyl Acetate 141-78-6N/AExtractionACS Grade
Water 7732-18-5SolventReaction MediumDeionized

Equipment:

  • Round-bottom flask (equipped with reflux condenser).[1]

  • Magnetic stirrer with heating plate.[1]

  • pH meter or narrow-range pH paper (range 2–6).[1]

  • Vacuum filtration setup (Buchner funnel).[1]

Experimental Protocol

Step 1: Reaction Setup
  • Charge a 100 mL round-bottom flask with 2-chloro-5-nitrobenzoic acid (2.0 g, 10 mmol).

  • Add 40% aqueous dimethylamine solution (20 mL, ~150 mmol).

    • Note: A large excess of amine is used to act as both the nucleophile and the base to neutralize the carboxylic acid and the HCl generated during substitution.

  • Stir at room temperature for 10 minutes. The solid acid will dissolve as it forms the dimethylammonium salt, resulting in a clear or slightly turbid yellow solution.

Step 2: Synthesis[1][9]
  • Heat the reaction mixture to 60–65°C .

    • Critical Control: Do not exceed 70°C. Higher temperatures increase the risk of hydrolyzing the chloride to a phenol (2-hydroxy-5-nitrobenzoic acid), which is a difficult impurity to remove.[1]

  • Maintain stirring at this temperature for 3 hours .

  • Monitor: The reaction color typically deepens to an intense yellow/orange.[1] TLC (Solvent: 10% MeOH in DCM) should show the disappearance of the starting material (

    
     ~0.[1]4) and the appearance of a more polar product spot.
    
Step 3: Workup & Isolation[10][11]
  • Cool the reaction mixture to 0–5°C using an ice bath.

  • Slowly add 10% aqueous acetic acid dropwise with vigorous stirring.

  • Target pH 3–4 .[1][7]

    • Observation: A thick yellow precipitate will form.[1]

    • Why pH 3-4? Going too acidic (pH < 1) with strong mineral acids (HCl) is unnecessary and may trap inorganic salts.[1] Acetic acid provides a buffered, gentle precipitation of the free acid.

  • Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

Step 4: Purification
  • Filter the solid using vacuum filtration.[1][8][7]

  • Wash the filter cake with cold water (3 x 10 mL) to remove residual dimethylammonium chloride and excess amine.

  • Optional Recrystallization: If higher purity is required, recrystallize from a minimal amount of boiling ethanol.[1]

  • Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Result: 1.9 – 2.1 g (90–95% yield) of yellow solid.

WorkflowStartStart: 2-Chloro-5-nitrobenzoic acidMixAdd 40% aq. Dimethylamine(Solubilization)Start->MixHeatHeat to 60-65°C(3 Hours)Mix->HeatCoolCool to 0°CHeat->CoolAcidifyAcidify with 10% AcOHto pH 3-4Cool->AcidifyFilterVacuum Filtration& Water WashAcidify->FilterDryDry at 50°CFilter->Dry

Figure 2: Operational workflow for the synthesis and isolation.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete precipitation during workup.Ensure pH is strictly between 3 and 4.[1] If the solution is too basic, the product remains as a salt.
Product is Red/Brown Decomposition or oxidation.[1]Reaction temperature exceeded 70°C. Maintain strict temp control (60-65°C).
Phenol Impurity Hydrolysis of C-Cl bond.[1]Too much water/heat relative to amine conc.[1] Ensure amine is in large excess and fresh (not degraded).[1]
Melting Point Depression Residual salts or solvent.[1]Increase the volume of cold water washes during filtration.[1] Dry thoroughly under vacuum.[1]

Safety & Compliance

  • 2-Chloro-5-nitrobenzoic acid: Irritant to eyes, respiratory system, and skin.[1][9] Handle in a fume hood.

  • Dimethylamine: Highly volatile, flammable, and corrosive.[1] Even aqueous solutions release fumes.[1] Use a condenser and work in a well-ventilated hood.[1]

  • Waste Disposal: The filtrate contains dimethylammonium chloride and acetic acid.[1] Neutralize before disposal according to local chemical waste regulations.

References

  • ChemicalBook. (n.d.).[1] this compound Synthesis. Retrieved from [1]

  • BenchChem. (2025).[1][7][10] Synthesis of 2-Amino-5-nitrobenzoic Acid Derivatives. Retrieved from [1]

  • PubChem. (n.d.).[1] 5-(Dimethylamino)-2-nitrobenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. (2012).[1] Production process of 2-chloro-5-nitrobenzoic acid (CN102329237A). Retrieved from

Spectroscopic Profile of 2-(Dimethylamino)-5-nitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide on the spectroscopic characterization of 2-(Dimethylamino)-5-nitrobenzoic acid (CAS No: 4405-28-1).[1] Intended for researchers, chemists, and drug development professionals, this guide synthesizes predictive data and established analytical principles to facilitate the identification and structural verification of this important chemical intermediate. We will explore the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, grounded in the compound's distinct molecular architecture.

Molecular Identity:

  • Systematic Name: this compound

  • Molecular Formula: C₉H₁₀N₂O₄[1][2]

  • Molecular Weight: 210.19 g/mol [1][2]

  • Physical Form: Typically a yellow solid.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, NMR provides unambiguous confirmation of the substitution pattern on the aromatic ring and the nature of the functional groups.

Causality in Experimental Choices

The selection of a deuterated solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves the polar nitrobenzoic acid structure, and its ability to form hydrogen bonds with the carboxylic acid proton prevents rapid chemical exchange, allowing the acidic proton to be observed as a distinct, albeit often broad, signal. Tetramethylsilane (TMS) is used as the internal standard, providing a reference point at 0.00 ppm for chemical shifts.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-donating dimethylamino group and the electron-withdrawing nitro and carboxylic acid groups create a predictable pattern of shielding and deshielding for the aromatic protons.

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~13.0Broad Singlet (br s)1H, -COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
~8.2Doublet (d)1H, H-6This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
~7.9Doublet of Doublets (dd)1H, H-4This proton is ortho to the nitro group and meta to the carboxylic acid, leading to a downfield shift and coupling to both H-3 and H-6.
~7.0Doublet (d)1H, H-3This proton is ortho to the electron-donating dimethylamino group, which shields it, causing an upfield shift relative to the other aromatic protons.
~3.1Singlet (s)6H, -N(CH₃)₂The six equivalent protons of the two methyl groups on the nitrogen appear as a single, sharp peak.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic state.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~168C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~150C-2Aromatic carbon directly attached to the electron-donating nitrogen atom.
~145C-5Aromatic carbon bearing the electron-withdrawing nitro group.
~130-140C-1, C-4Quaternary and CH aromatic carbons influenced by adjacent substituents.
~115-125C-3, C-6Aromatic CH carbons whose shifts are dictated by their positions relative to the donating and withdrawing groups.
~40-N(CH₃)₂The two equivalent methyl carbons attached to the nitrogen.
Standard Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the probe.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Utilize standard parameters, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Vibrational Modes

The structure of this compound contains several IR-active functional groups that will produce characteristic absorption bands. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a rapid and reliable method requiring minimal sample preparation.

Wavenumber Range (cm⁻¹)Functional Group AssignmentVibrational Mode
3300 - 2500O-H (Carboxylic Acid)Stretching, broad due to hydrogen bonding
1720 - 1680C=O (Carboxylic Acid)Stretching
1600 - 1580C=C (Aromatic)Stretching
1550 - 1475N-O (Nitro group)Asymmetric Stretching
1350 - 1300N-O (Nitro group)Symmetric Stretching
1300 - 1200C-N (Aromatic Amine)Stretching
1250 - 1000C-O (Carboxylic Acid)Stretching
Standard Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Record the sample spectrum, typically in the mid-infrared range (4000 to 400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, details about its structural components.

Expected Molecular Ion and Fragmentation

Using an ionization technique such as Electron Impact (EI), the molecule is expected to ionize to form a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (210.19 Da).[2] This molecular ion can then undergo fragmentation into smaller, characteristic ions.

M [M]⁺ m/z = 210 M_minus_CH3 [M-CH₃]⁺ m/z = 195 M->M_minus_CH3 - •CH₃ M_minus_NO2 [M-NO₂]⁺ m/z = 164 M->M_minus_NO2 - •NO₂ M_minus_COOH [M-COOH]⁺ m/z = 165 M->M_minus_COOH - •COOH M_minus_NO2_minus_CO [M-NO₂-CO]⁺ m/z = 136 M_minus_NO2->M_minus_NO2_minus_CO - CO

Caption: Predicted Electron Impact (EI) fragmentation pathway.

m/z ValueProposed FragmentRationale
210[M]⁺Molecular ion peak corresponding to C₉H₁₀N₂O₄.
195[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group.
165[M - COOH]⁺Loss of the carboxyl group as a radical.
164[M - NO₂]⁺Loss of the nitro group, a common fragmentation for nitroaromatics.
136[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment.
Standard Experimental Protocol: MS
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatograph (GC).

  • Ionization: In the source, the sample is bombarded with high-energy electrons (typically 70 eV for EI) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for identity confirmation.

cluster_0 Spectroscopic Analysis Workflow Sample Sample: This compound NMR NMR Spectroscopy (DMSO-d₆) Sample->NMR FTIR FTIR Spectroscopy (ATR) Sample->FTIR MS Mass Spectrometry (EI) Sample->MS Data_NMR Result: C-H Framework Connectivity NMR->Data_NMR Data_FTIR Result: Functional Groups (-COOH, -NO₂, -NR₂) FTIR->Data_FTIR Data_MS Result: Molecular Weight Fragmentation Pattern MS->Data_MS Conclusion Structural Confirmation Data_NMR->Conclusion Data_FTIR->Conclusion Data_MS->Conclusion

Caption: Integrated workflow for structural elucidation.

References

  • PubChem. (n.d.). 5-(Dimethylamino)-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylamino-5-nitrobenzoic acid. PubMed Central. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 5-(Acetylamino)-2-nitrobenzoic Acid. Retrieved from [Link]

Sources

IUPAC name for 2-(Dimethylamino)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Dimethylamino)-5-nitrobenzoic Acid Structural Definition, Synthesis, and Pharmaceutical Utility

Nomenclature and Structural Identity

The precise identification of chemical entities in drug development relies on rigorous adherence to IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. For the compound This compound , the naming convention is derived from the priority of functional groups and the substitution pattern on the benzene ring.

IUPAC Naming Logic
  • Principal Functional Group: The carboxylic acid group (-COOH) holds the highest priority, designating the parent structure as benzoic acid . The carbon atom bonded to the carboxyl group is assigned locant 1 .

  • Substituent Identification: The molecule contains two substituents:

    • A nitro group (-NO

      
      ).[1]
      
    • A dimethylamino group [-N(CH

      
      )
      
      
      
      ].
  • Numbering the Ring: Numbering proceeds around the ring to give the substituents the lowest possible locants.

    • Path A (Clockwise): -N(CH

      
      )
      
      
      
      at 2, -NO
      
      
      at 5. Set: 2, 5 .
    • Path B (Counter-clockwise): -NO

      
       at 3, -N(CH
      
      
      
      )
      
      
      at 6. Set: 3, 6 .
    • Decision: The set (2,[2][3][4][5] 5) is lower than (3, 6), so the positions are fixed as 2 and 5.

  • Alphabetical Ordering: Substituents are listed alphabetically in the name.

    • D imethylamino vs. N itro.[5]

    • "D" precedes "N".

  • Final Assembly: This compound .

Chemical Identity Data
PropertySpecification
IUPAC Name This compound
CAS Registry Number 4405-28-1
Molecular Formula C

H

N

O

Molecular Weight 210.19 g/mol
SMILES CN(C)C1=C(C=C(C=C1)[O-])C(=O)O
Appearance Yellow crystalline solid

Physicochemical Profile

Understanding the physicochemical properties is critical for optimizing reaction conditions and purification protocols. This compound exhibits properties typical of amphoteric aromatic acids, though the electron-withdrawing nitro group significantly influences its pKa and solubility.

ParameterValue / Description
Physical State Solid (Powder or Crystals)
Color Yellow to Orange (due to nitro-amine conjugation)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH)
Acidity (pKa) Carboxylic acid pKa

3.5–4.0 (estimated); Amine is weakly basic due to conjugation with the ring and ortho-effect
Stability Stable under standard laboratory conditions; Light sensitive (nitro group)

Synthetic Pathways

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (S


Ar) . The presence of the electron-withdrawing nitro group at the para position relative to the leaving group (chlorine) activates the ring, facilitating the displacement by the dimethylamine nucleophile.
Protocol: S Ar Displacement
  • Precursor: 2-Chloro-5-nitrobenzoic acid.[4][6]

  • Reagent: Dimethylamine (40% aqueous solution).

  • Mechanism: Addition-Elimination.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in water or a water/ethanol mixture.

  • Amination: Add dimethylamine (40% aq. solution, 3.0–5.0 eq) slowly at room temperature. The excess amine acts as both the nucleophile and a base to neutralize the HCl generated.

  • Reaction: Heat the mixture to 60–65°C for 3–4 hours. Monitor progress via TLC (Thin Layer Chromatography) or HPLC to ensure consumption of the chloro-starting material.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Acidify carefully with dilute acetic acid or HCl to pH ~3–4 to precipitate the free acid.

    • Filter the yellow precipitate.

  • Purification: Wash the solid with cold water to remove inorganic salts and excess amine. Recrystallize from ethanol/water if higher purity (>98%) is required.

  • Yield: Typical yields range from 85% to 91% .

Visualization of Synthesis Pathway

SynthesisPathway Start 2-Chloro-5-nitrobenzoic acid (Substrate) Intermediate Meisenheimer Complex (Transient) Start->Intermediate Addition 60-65°C Reagent Dimethylamine (aq) (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination (-Cl) Waste HCl / Salts Intermediate->Waste

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of this compound.

Analytical Characterization

To ensure the integrity of the synthesized compound, researchers must validate the structure using spectroscopic methods. The following data patterns are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       ~2.8–3.0 ppm (6H, s):  A strong singlet corresponding to the six protons of the -N(CH
      
      
      
      )
      
      
      group. This shift is distinct and confirms the substitution of the chlorine.
    • 
       ~7.0–8.5 ppm (3H, aromatic): 
      
      • H-3 (ortho to NMe

        
        ):  Appears as a doublet (d) around 7.0–7.2 ppm due to ortho-coupling with H-4. The electron-donating amine shields this proton.
        
      • H-4 (meta to NO

        
        ):  Appears as a doublet of doublets (dd) around 8.1–8.3 ppm.
        
      • H-6 (ortho to COOH): Appears as a doublet (d, small coupling) around 8.4–8.6 ppm, significantly deshielded by the adjacent carboxylic acid and nitro group.

    • 
       ~13.0 ppm (1H, br s):  Carboxylic acid proton (-COOH).
      
Infrared (IR) Spectroscopy
  • 1680–1700 cm

    
    :  C=O stretch (Carboxylic acid dimer).
    
  • 1510–1530 cm

    
    :  Asymmetric NO
    
    
    
    stretch.
  • 1330–1350 cm

    
    :  Symmetric NO
    
    
    
    stretch.
  • 2800–3100 cm

    
    :  C-H stretches (methyl groups) and broad O-H stretch.
    

Pharmaceutical Applications

This compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of heterocycles and DNA-intercalating agents.

Precursor to Acridone Alkaloids

The compound is a key intermediate in the synthesis of acridones , a class of compounds with potent antitumor and antiviral activities.

  • Mechanism: The carboxylic acid and the ortho-amino group (after potential modification or direct reaction) facilitate cyclization with phenols or other aryl rings to form the tricyclic acridone core.

  • Utility: Acridone derivatives are investigated as topoisomerase inhibitors and fluorescent probes for biological imaging.

Synthesis of Quinazolinones

Quinazolinones are privileged structures in drug discovery, acting as EGFR inhibitors, anticonvulsants, and anti-inflammatory agents.[7]

  • Workflow: Condensation of the benzoic acid derivative with a nitrogen source (e.g., urea, formamide) yields the quinazolinone skeleton. The nitro group at position 6 (of the quinazolinone) allows for late-stage functionalization via reduction and coupling.

Reduction to Diamine Scaffolds

Selective reduction of the nitro group yields 2-(dimethylamino)-5-aminobenzoic acid .

  • Application: This diamine is a precursor for azo dyes and sophisticated cross-linking agents used in antibody-drug conjugates (ADCs).

Pharmaceutical Workflow Diagram

PharmaApplications Core This compound (Scaffold) Proc_Cyc1 Cyclization (w/ Phenols) Core->Proc_Cyc1 Proc_Cyc2 Condensation (w/ Urea/Formamide) Core->Proc_Cyc2 Proc_Red Nitro Reduction (H2/Pd or Fe/HCl) Core->Proc_Red Acridone Acridone Derivatives (Antitumor / Antiviral) Quinaz Quinazolinones (Kinase Inhibitors) Diamine 2-(Dimethylamino)-5-aminobenzoic acid (Dyes / Probes) Proc_Cyc1->Acridone Proc_Cyc2->Quinaz Proc_Red->Diamine

Figure 2: Downstream pharmaceutical applications and synthetic utility of the scaffold.

References

  • PubChem. (2025). 5-(Dimethylamino)-2-nitrobenzoic acid (Isomer Comparison and Data). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[8] Synthesis of Acridones. Retrieved from [Link]

Sources

2-(Dimethylamino)-5-nitrobenzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4405-28-1 Synonyms: 5-Nitro-N,N-dimethylanthranilic acid Document Type: Technical Safety & Handling Whitepaper Version: 1.0

Executive Summary & Chemical Identity

2-(Dimethylamino)-5-nitrobenzoic acid is a bifunctional aromatic intermediate primarily used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., quinazolines, benzodiazepines) and high-performance dyes. Its structure features a "push-pull" electronic system—an electron-donating dimethylamino group ortho to a carboxylic acid and para to an electron-withdrawing nitro group.

While not classified as a primary explosive, the presence of the nitro group on an electron-rich aromatic ring necessitates rigorous thermal stability controls. This guide synthesizes safety protocols based on the compound's physicochemical properties and energetic potential.

Physicochemical Profile[1][2][3][4][5]
PropertyDataNote
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance Yellow to Orange Crystalline PowderHighly staining
Melting Point 225–228 °C (dec.)Critical Safety Parameter: Decomposition often accompanies melting.
Solubility Soluble in DMSO, DMF, dilute base; Poor in water.Forms salts with bases.
Acidity (pKa) ~4.5 (Carboxylic acid)

Hazard Identification & Energetic Assessment

The "Push-Pull" Energetic Risk

As a Senior Application Scientist, it is critical to look beyond the GHS label. This molecule possesses an intramolecular charge-transfer complex. The ortho-dimethylamino group donates electron density, while the para-nitro group withdraws it.

  • Thermal Instability: Nitrobenzoic acid derivatives are known to undergo exothermic decomposition. Analogous compounds (e.g., 2-amino-5-nitrobenzoic acid) exhibit decomposition onsets near their melting points (>200°C).

  • Runaway Potential: In closed vessels or during scale-up, the heat of decomposition can exceed the heat transfer capacity of the reactor.

  • Dust Explosion: Like most organic nitro-compounds, the dust is combustible and can support deflagration if suspended in air with an ignition source.

GHS Classification (H-Statements)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[3][4]

  • Warning: Potential for exothermic decomposition if heated under confinement (Self-Reactive).

Synthesis & Impurity Profiling (Safety Implications)

Understanding the synthesis route reveals hidden hazards (impurities). The standard industrial synthesis involves Nucleophilic Aromatic Substitution (SₙAr).

Synthesis Workflow & Hazard Origins

SynthesisHazards Start 2-Chloro-5-nitrobenzoic acid Reaction SₙAr Reaction (60-80°C) Start->Reaction Substrate Haz1 Risk: Skin Sensitization (Chloronitro precursor) Start->Haz1 Reagent Dimethylamine (aq) Reagent->Reaction Nucleophile Haz2 Risk: DMA Vapor (Flammable/Toxic) Reagent->Haz2 Quench Acidification (HCl) Reaction->Quench Exothermic Product This compound Quench->Product Precipitation Waste Waste Stream: Residual DMA, Chlorides Quench->Waste Filtrate

Figure 1: Synthesis safety map highlighting precursor risks. The starting material (2-Chloro-5-nitrobenzoic acid) is a potent sensitizer, and dimethylamine (DMA) is flammable.

Storage and Handling Protocols

Safe Storage Conditions
  • Temperature: Store below 30°C. While the compound is stable at room temperature, long-term storage near heat sources can degrade the nitro group, potentially lowering the decomposition onset temperature (autocatalysis).

  • Segregation:

    • Strictly Separate from: Strong Oxidizers (peroxides, permanganates) and Strong Bases (hydroxides).

    • Reasoning: Reaction with bases forms the carboxylate salt. While this is often a desired step in synthesis, doing so in a dry state or with concentrated bases can generate significant heat.

  • Container: Amber glass or HDPE. Protect from light (photochemical degradation is common in nitro-aromatics).

Handling Protocol: "The Yellow Rule"

This compound is notorious for electrostatic adhesion and staining.

Protocol: Charging a Reactor

  • PPE: Tyvek sleeves, double nitrile gloves, N95/P100 respirator. Note: The yellow stain is difficult to remove from skin and surfaces.

  • Static Grounding: Ensure the reactor and the receiving vessel are grounded. Use conductive scoops (stainless steel), never plastic, to prevent static buildup which could ignite a dust cloud.

  • Atmosphere: Inert with Nitrogen (N₂) before solids addition.

  • Addition Rate: Add slowly to avoid "dusting."

  • Cleaning: Do not use acetone initially. Acetone can solubilize the compound and drive it deeper into porous surfaces.

    • Correct Method: Wipe with dilute aqueous NaOH (solubilizes as salt), followed by water, then ethanol.

Experimental Safety: Thermal Processing Logic

When using this intermediate in drug development (e.g., reduction of the nitro group to an amine), thermal control is paramount.

Thermal Safety Decision Tree

ThermalSafety Start Process Requirement: Heat > 100°C? DSC_Check Check DSC Data: Is Onset < (T_process + 50°C)? Start->DSC_Check Safe Proceed with Standard Interlocks DSC_Check->Safe No (Stable) Unsafe STOP: High Risk of Runaway Decomposition DSC_Check->Unsafe Yes (Unstable) Mitigation Mitigation: 1. Dilute Reaction 2. Semi-batch Addition Unsafe->Mitigation Re-engineer Process

Figure 2: Thermal safety logic. Never heat nitro-aromatics without knowing the differential scanning calorimetry (DSC) onset temperature relative to your process temperature.

Emergency Response & Waste Disposal

Fire Fighting
  • Media: Water spray, Dry Chemical, CO₂.

  • Specific Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide.

  • Tactical Advice: Do not allow water runoff to enter drains (aquatic toxicity of nitro-aromatics).

Spills
  • Evacuate dust area.[1]

  • Dampen the spill with a water mist to prevent dust generation.

  • Scoop (Spark-proof tools) into a dedicated waste container.

  • Neutralize surface residues with dilute sodium carbonate solution.

Waste Disposal[7]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: High-temperature incineration equipped with a scrubber for NOx removal.

  • Prohibition: Never dispose of nitro-compounds in general trash or down the sink.

References

  • BLD Pharm. (2024).[5] SDS: this compound (CAS 4405-28-1).[6] Retrieved from

  • BenchChem. (2024). Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. Retrieved from

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Retrieved from

  • PubChem. (2025).[7][8] Compound Summary: 5-(dimethylamino)-2-nitrobenzoic acid (Isomer Analog Data). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Nitrobenzoic acid derivatives. Retrieved from

Sources

2-(Dimethylamino)-5-nitrobenzoic acid theoretical properties and computational analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Characterization & Synthetic Profiling of 2-(Dimethylamino)-5-nitrobenzoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists.[1]

Executive Summary

This compound (CAS: 4405-28-1) represents a classic "push-pull" aromatic system, characterized by a strong electron-donating dimethylamino group (


) ortho to a carboxylic acid moiety, and para to a strong electron-withdrawing nitro group (

).[1] While primarily utilized as a high-value intermediate in the synthesis of benzodiazepines and complex azo dyes, its electronic architecture makes it a prime candidate for Non-Linear Optical (NLO) applications.

This guide provides a rigorous theoretical framework for characterizing this molecule.[1] It moves beyond basic description to offer a validated computational protocol (DFT/TD-DFT), synthetic pathways, and a predictive analysis of its electronic behavior.

Part 1: Theoretical Architecture & Electronic Properties

1.1 Geometric Considerations & Steric Strain

The molecular geometry of this compound is governed by the competition between conjugation and steric hindrance.[1]

  • The "Push-Pull" Axis: The

    
     donor and 
    
    
    
    acceptor create a strong dipole across the benzene ring, facilitating Intramolecular Charge Transfer (ICT).
  • Steric Locking: Unlike the planar 4-(dimethylamino)benzoic acid, the ortho positioning of the bulky dimethylamino group relative to the carboxylic acid induces a torsional twist.

    • Theoretical Prediction: The carboxyl group likely rotates out of the phenyl plane by 20–40° to relieve repulsion from the methyl groups of the amine. This deplanarization partially decouples the carboxyl group from the

      
      -system but leaves the 
      
      
      
      conjugation intact.
1.2 Frontier Molecular Orbitals (FMO) Analysis

The reactivity and optical properties are defined by the frontier orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Localized predominantly on the dimethylamino nitrogen lone pair and the phenyl ring carbons. It represents the region of electron donation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the nitro group and the ortho/para carbons relative to it.

  • Band Gap (

    
    ):  The energy difference (
    
    
    
    ) is a critical descriptor of kinetic stability and NLO response. A narrower gap compared to benzoic acid suggests higher chemical reactivity and lower excitation energy.[1]
1.3 Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (docking/crystal packing).

  • Negative Potential (Red): Concentrated on the Nitro oxygens and the Carbonyl oxygen. These are the primary hydrogen bond acceptors.[1]

  • Positive Potential (Blue): Concentrated on the Carboxyl hydrogen (

    
    ) and the aromatic protons.
    

Part 2: Computational Protocol (Standard Operating Procedure)

To achieve publication-quality data, researchers must adhere to a self-validating computational workflow.[1] The following protocol utilizes Density Functional Theory (DFT) with a basis set sufficient to capture the diffuse electron density of the lone pairs.

2.1 The Computational Workflow

G Start Input Structure (Z-Matrix/PDB) GeomOpt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Start->GeomOpt Freq Frequency Calculation (Check for Imaginary Freqs) GeomOpt->Freq Validation Validation Check: NImag = 0? Freq->Validation Validation->GeomOpt No (Retune) Properties Property Calculation Validation->Properties Yes TDDFT TD-DFT (UV-Vis) State=6, Solvation=PCM Properties->TDDFT NLO Polarizability (α) Hyperpolarizability (β) Properties->NLO NBO NBO Analysis (Charge Transfer) Properties->NBO

Figure 1: Validated computational workflow for characterizing nitro-benzoic acid derivatives.

2.2 Methodological Specifics
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules, offering a balance of cost and accuracy.[1] For higher accuracy in Charge Transfer excitations, CAM-B3LYP (Coulomb-Attenuating Method) is recommended.[1]

  • Basis Set: 6-311++G(d,p) .[1]

    • Why? The ++ (diffuse functions) are non-negotiable for this molecule. The lone pair on the amine nitrogen and the electron-rich nitro group require diffuse functions to correctly model the electron density tail, which directly impacts the calculated dipole moment and NLO properties.

  • Solvation Model: Use the PCM (Polarizable Continuum Model) .[1] Gas-phase calculations will overestimate the band gap.[1] Water or Ethanol are standard solvents for comparison with experimental UV-Vis.[1]

Part 3: Experimental Synthesis & Validation

To validate the computational model, the physical sample must be synthesized and characterized.

3.1 Synthesis Route: Nucleophilic Aromatic Substitution (

)

The synthesis exploits the activation of the halogen by the ortho-nitro group (though in this specific target, the nitro is meta to the leaving group if starting from 2-chloro-5-nitro, which is less favorable, or para if starting from 2-chloro-4-nitro. Correction: For This compound , the starting material is 2-chloro-5-nitrobenzoic acid .[1] The chlorine is ortho to the carboxyl and para to the nitro group. The nitro group activates the ring for nucleophilic attack at the C2 position).

  • Reagents: 2-Chloro-5-nitrobenzoic acid, 40% Dimethylamine (aq).[1][2]

  • Conditions: Heat at 60–65°C for 3 hours.[1][2]

  • Workup: Acidification with dilute acetic acid to precipitate the yellow solid.[1]

  • Yield: Typically >90%.[1][2]

3.2 Spectroscopic Markers (Validation Data)

Compare these experimental values against your calculated (scaled) frequencies.

Spectral MethodCharacteristic FeatureExpected Value / Range
FT-IR

Carboxylic Acid

(Strong)
FT-IR

Asymmetric

FT-IR

Symmetric

UV-Vis

(CT Band)

(Bathochromic shift due to

)
XRD Crystal SystemMonoclinic (Likely

based on analogs)

Part 4: Advanced Applications (NLO & Biological)

4.1 Non-Linear Optical (NLO) Potential

This molecule is a classic D-


-A (Donor-

-Acceptor) system.[1]
  • First Hyperpolarizability (

    
    ):  The key metric for NLO activity.
    
  • Mechanism: The dipole moment (

    
    ) aligns with the charge transfer axis. Under an external electric field, the electron cloud is easily distorted (polarized) from the amine towards the nitro group.
    
  • Calculation:

    
    .[1]
    
  • Significance: Values for this class of molecules often exceed urea (the reference standard) by 10–20x, making them candidates for optical switching devices.

4.2 Biological Docking & Drug Design

As a benzodiazepine precursor, this scaffold is relevant for protease inhibition.[1]

  • Target: SARS-CoV-2 Main Protease (

    
    ) or Bovine Serum Albumin (BSA) for transport studies.[1]
    
  • Binding Mode: The carboxylic acid acts as a hydrogen bond donor/acceptor with residues like ARG or LYS.[1] The nitro group engages in electrostatic interactions.[1][3]

  • Docking Protocol:

    • Ligand Prep: Optimize geometry at B3LYP/6-31G(d).

    • Protein Prep: Remove water, add polar hydrogens (AutoDock Tools).

    • Grid Box: Center on the active site (e.g., Cys145-His41 dyad for

      
      ).[1]
      

Sources

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-(Dimethylamino)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of chemical innovation, the strategic selection of foundational molecules is paramount. 2-(Dimethylamino)-5-nitrobenzoic acid (CAS: 4405-28-1, Molecular Formula: C₉H₁₀N₂O₄) presents itself as a compelling, yet underexplored, scaffold for novel research endeavors.[1][2] Its structure is a unique convergence of three key functional groups on an aromatic ring: a carboxylic acid, a dimethylamino group, and a nitro group. This trifecta of functionalities offers a rich playground for synthetic transformations and imparts a distinctive electronic and steric profile, suggesting significant potential across medicinal chemistry and materials science.

The carboxylic acid provides a reactive handle for amide bond formation, esterification, and salt formation. The tertiary amine of the dimethylamino group, an electron-donating substituent, influences the molecule's basicity, lipophilicity, and potential for hydrogen bonding. Conversely, the nitro group is a strong electron-withdrawing moiety, significantly impacting the electronic landscape of the aromatic ring and is a well-established pharmacophore in various therapeutic areas.[3] This guide will provide an in-depth exploration of promising research avenues for this compound, complete with the scientific rationale and detailed experimental protocols to empower researchers in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4405-28-1[1]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1][2]
Physical Form Yellow Solid[4]
Storage Temperature 0-5°C[4]

Core Synthesis: A Reliable and Scalable Starting Point

A robust and high-yielding synthesis is the cornerstone of any research campaign. A well-documented method for the preparation of this compound proceeds from the readily available precursor, 2-chloro-5-nitrobenzoic acid.[1]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, add 2-chloro-5-nitrobenzoic acid (1.0 eq). To this, add a 40% aqueous solution of dimethylamine (10.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-65°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Carefully acidify the chilled mixture with dilute acetic acid to precipitate the product.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a solid.[1]

A 2-Chloro-5-nitrobenzoic acid C Heat (60-65°C, 3h) A->C B 40% Dimethylamine (aq) B->C D Acidification (Acetic Acid) C->D E Extraction (Ethyl Acetate) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Potential Research Area 1: Hypoxia-Activated Prodrugs for Oncology

The hypoxic microenvironment of solid tumors is a key differentiator from healthy tissues and a prime target for selective cancer therapies.[5][6][7] Nitroaromatic compounds are a cornerstone of hypoxia-activated prodrug (HAP) design. Under low-oxygen conditions, endogenous nitroreductase enzymes can reduce the nitro group to cytotoxic hydroxylamines and amines, leading to localized cell death.[6][8]

The this compound scaffold is an ideal candidate for the development of novel HAPs. The nitro group can serve as the hypoxia-sensitive trigger, while the carboxylic acid and the aromatic ring provide anchor points for attaching cytotoxic payloads and modulators of physicochemical properties.

Research Hypothesis

Derivatives of this compound, where the carboxylic acid is coupled to a cytotoxic agent (e.g., a DNA alkylator or a microtubule inhibitor), will exhibit selective cytotoxicity towards cancer cells under hypoxic conditions.

Experimental Workflow: Synthesis and Evaluation of a Hypoxia-Activated Prodrug

A This compound C Amide Coupling (e.g., EDC/HOBt) A->C B Cytotoxic Payload (e.g., Nitrogen Mustard) B->C D Prodrug Candidate C->D E Cell-Based Assays (Normoxia vs. Hypoxia) D->E F Nitroreductase Assay D->F G In vivo Xenograft Model E->G

Caption: Workflow for HAP development.

Protocol 1: Synthesis of a Prodrug Candidate
  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous solvent like DMF. Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes.

  • Coupling Reaction: Add the cytotoxic payload containing a primary or secondary amine (1.0 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction Monitoring and Purification: Stir the reaction at room temperature overnight. Monitor by TLC. Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Protocol 2: In Vitro Evaluation of Hypoxic Selectivity
  • Cell Culture: Culture cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer) in 96-well plates.[3][9]

  • Hypoxic and Normoxic Conditions: Place one set of plates in a hypoxic chamber (e.g., 1% O₂) and the other in a standard normoxic incubator (21% O₂).

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized prodrug.

  • Viability Assay: After 48-72 hours, assess cell viability using an MTT or similar assay.[3][10]

  • Data Analysis: Calculate the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective activation.

Potential Research Area 2: Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[11] Nitroaromatic compounds have a proven track record as antimicrobial agents. The mechanism often involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive nitrogen species that damage bacterial DNA and proteins.[12]

Derivatives of 2-chloro-5-nitrobenzoic acid have already demonstrated promising antibacterial activity.[11][13] By leveraging the this compound scaffold, it is possible to synthesize novel compounds with enhanced antimicrobial properties and potentially novel mechanisms of action.

Research Hypothesis

Amide and ester derivatives of this compound will exhibit potent and broad-spectrum antibacterial and antifungal activity. The dimethylamino group may enhance cell permeability, leading to increased efficacy compared to analogues lacking this feature.

Experimental Workflow: Antimicrobial Drug Discovery

A This compound C Parallel Synthesis A->C B Amine/Alcohol Library B->C D Compound Library C->D E MIC Determination (Bacteria & Fungi) D->E F Cytotoxicity Assay (e.g., Vero cells) D->F G Lead Optimization E->G F->G

Caption: Workflow for antimicrobial discovery.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).[14][15]

  • Broth Microdilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Potential Research Area 3: Synthesis of Bioactive Heterocycles

Anthranilic acid and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds, including quinazolinones and benzodiazepines, which are known for their diverse pharmacological activities such as anticancer, anti-inflammatory, and anti-HIV properties.[16][17][18] this compound can be considered a substituted anthranilic acid and, therefore, a prime candidate for the synthesis of novel heterocyclic systems.

Research Hypothesis

This compound can be utilized as a building block to synthesize novel 7-nitro-substituted heterocyclic scaffolds. The nitro group can be further reduced to an amino group, providing a point for further diversification and the generation of compound libraries for biological screening.

Protocol: Synthesis of a 7-nitro-substituted Quinazolinone Derivative
  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and an appropriate acylating agent (e.g., acetic anhydride or formamide).

  • Cyclization: Heat the reaction mixture to reflux. The specific conditions will depend on the chosen reagents.

  • Reaction Monitoring: Monitor the formation of the cyclized product by TLC or LC-MS.

  • Isolation and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify by recrystallization or column chromatography.

Potential Research Area 4: Development of Fluorescent Probes

Fluorescent probes are indispensable tools in biomedical research for visualizing and quantifying biological processes.[17] Scaffolds containing an electron-donating group (like dimethylamino) and an electron-withdrawing group (like nitro) on an aromatic system often exhibit interesting photophysical properties, including fluorescence. The 7-nitrobenzo-2-oxa-1,3-diazole (NBD) scaffold is a classic example of a fluorophore used in the design of probes.[19][20]

Research Hypothesis

This compound can serve as a core structure for the development of "turn-on" fluorescent probes for detecting specific enzymatic activities, such as nitroreductases, which are overexpressed in certain bacteria and hypoxic tumor cells.[17][21] The reduction of the nitro group to an amino group would lead to a significant change in the electronic properties of the molecule, resulting in a detectable fluorescence signal.

Experimental Workflow: Fluorescent Probe Development

A This compound Derivative B Photophysical Characterization (Abs/Em) A->B C Reaction with Nitroreductase + NADH A->C D Measure Fluorescence Change C->D E Selectivity and Sensitivity Analysis D->E F Cellular Imaging E->F

Caption: Workflow for fluorescent probe development.

Protocol: In Vitro Evaluation of a Nitroreductase Probe
  • Probe Solution: Prepare a stock solution of the putative fluorescent probe in a suitable solvent like DMSO and dilute it in an aqueous buffer (e.g., PBS).

  • Enzyme Reaction: In a fluorometer cuvette or a 96-well black plate, mix the probe solution with purified nitroreductase enzyme and the cofactor NADH.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Control Experiments: Perform control experiments without the enzyme, without NADH, and with heat-inactivated enzyme to ensure the fluorescence turn-on is specific to the enzymatic reaction.

Conclusion and Future Outlook

This compound is a molecule poised for significant scientific exploration. Its unique combination of reactive functional groups and inherent electronic properties makes it a versatile starting point for addressing critical challenges in medicine and materials science. The research avenues outlined in this guide—hypoxia-activated prodrugs, novel antimicrobials, bioactive heterocycles, and fluorescent probes—represent just a fraction of the possibilities. By providing a solid scientific rationale and detailed, actionable protocols, this guide aims to catalyze new research and unlock the full potential of this promising chemical scaffold.

References

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Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 2-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-amino-5-nitrobenzoic acid. As a critical intermediate in the synthesis of pharmaceuticals and dyes, ensuring the purity and concentration of this compound is paramount for quality control and process monitoring.[1][2] This application note provides a comprehensive protocol, from mobile phase preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The described isocratic method utilizes a C18 stationary phase with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable analytical procedure for 2-amino-5-nitrobenzoic acid.

Introduction and Scientific Rationale

2-Amino-5-nitrobenzoic acid (5-nitroanthranilic acid) is a key building block in organic synthesis.[2][5] Its molecular structure, featuring amino, nitro, and carboxylic acid functional groups, makes it a versatile precursor for various active pharmaceutical ingredients (APIs) and complex dyes.[2] The purity and concentration of this starting material directly influence the yield, impurity profile, and overall quality of the final product. Consequently, a validated, reliable analytical method is essential for its quantification in raw materials, in-process samples, and final product release testing.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and reproducibility.[4][6] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar aromatic compounds like 2-amino-5-nitrobenzoic acid.[7] The method's "stability-indicating" capability is a critical feature, established through forced degradation studies, which ensures that the analyte peak is free from interference from potential degradation products that might form under stress conditions such as acid, base, oxidation, and heat.[8][9]

Analytical Method Principle

The separation is based on the partitioning of the analyte between a non-polar stationary phase (a C18 alkyl-bonded silica column) and a polar mobile phase. The mobile phase consists of a mixture of aqueous buffer and an organic modifier (acetonitrile). The inclusion of phosphoric acid in the mobile phase is a critical choice; it maintains a low pH to suppress the ionization of the carboxylic acid group on the 2-amino-5-nitrobenzoic acid molecule. In its non-ionized form, the analyte is more hydrophobic, leading to more consistent retention on the C18 column and a sharp, symmetrical peak shape.

Quantification is achieved using a UV-Vis detector. The aromatic ring and nitro group in the analyte's structure act as strong chromophores, allowing for sensitive detection at a specific wavelength where absorbance is maximal, ensuring high sensitivity for the analysis.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]

    • Chromatography data acquisition and processing software.

  • Chromatography Column:

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (85%, analytical grade)[6]

    • 2-Amino-5-nitrobenzoic acid reference standard (purity ≥98%)[1]

    • Hydrochloric acid (HCl, analytical grade)

    • Sodium hydroxide (NaOH, analytical grade)

    • Hydrogen peroxide (H₂O₂, 30%)

Preparation of Solutions
  • Mobile Phase Preparation (0.1% Phosphoric Acid in Water:Acetonitrile, 70:30 v/v):

    • Prepare the aqueous component: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water.

    • Measure 700 mL of the 0.1% phosphoric acid in water and 300 mL of acetonitrile.

    • Combine the two solutions in a suitable reservoir.

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.[6]

  • Diluent Preparation (Water:Acetonitrile, 50:50 v/v):

    • Mix equal volumes of HPLC-grade water and acetonitrile. This solution is used to dissolve the standard and sample.[6]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of the 2-amino-5-nitrobenzoic acid reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent.[1]

  • Working Standard Solutions for Calibration:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations across the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Solution Preparation (Target concentration ~100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to about 10 mg of 2-amino-5-nitrobenzoic acid.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent, following the same procedure as for the standard stock solution.[6]

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Analysis Workflow

The following diagram illustrates the logical flow of the entire analytical procedure, from initial preparation to final quantification.

G cluster_prep Preparation Stage cluster_analysis HPLC Analysis Stage cluster_data Data Processing Stage prep_mobile Mobile Phase & Diluent Preparation sys_suit System Suitability Test (Inject Standard) prep_mobile->sys_suit prep_std Standard Stock & Working Solutions Preparation prep_std->sys_suit prep_sample Sample Solution Preparation & Filtration sample_inj Sample Injection & Data Acquisition prep_sample->sample_inj cal_curve Calibration Curve Generation (Inject Working Standards) sys_suit->cal_curve If SST Passes cal_curve->sample_inj peak_int Peak Integration & Area Determination sample_inj->peak_int quant Quantification using Calibration Curve peak_int->quant report Final Report Generation quant->report

Caption: Workflow for HPLC quantification of 2-amino-5-nitrobenzoic acid.

System Suitability and Method Validation

To ensure the analytical system is performing correctly and that the method is trustworthy, system suitability tests (SST) must be performed before analysis, and the method must be fully validated according to ICH Q2(R1) guidelines.[3][10]

System Suitability Test (SST)

Inject the 100 µg/mL working standard solution six times. The results must meet the following criteria before proceeding with sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce narrow peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.
Method Validation Protocol

The following diagram outlines the core parameters evaluated during method validation to establish its reliability and suitability for its intended purpose.

G cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Forced Degradation (Acid, Base, Peroxide, Heat) Validation->Specificity Linearity Linearity & Range R² ≥ 0.999 Validation->Linearity Accuracy Accuracy % Recovery (98-102%) Validation->Accuracy Precision Precision Repeatability & Intermediate (%RSD ≤ 2.0%) Validation->Precision Limits LOD & LOQ Signal-to-Noise Ratio Validation->Limits

Caption: Core parameters for HPLC method validation.

  • Specificity (Forced Degradation Study): This is the most critical validation parameter for a stability-indicating method. It demonstrates that the method can unequivocally assess the analyte in the presence of its potential degradation products.[10] A detailed protocol is provided in Section 5.

  • Linearity: The linearity of the method is established by analyzing a series of at least five concentrations across the intended range (e.g., 1-150 µg/mL). The calibration curve (peak area vs. concentration) should have a correlation coefficient (R²) of ≥ 0.999.[11]

  • Accuracy: Accuracy is determined by performing spike recovery studies. A known amount of 2-amino-5-nitrobenzoic acid is added to a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.[10][11]

  • Precision:

    • Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[12]

    • Intermediate Precision (Inter-day Ruggedness): Assessed by having the assay performed by a different analyst on a different day or using a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[13]

Protocol: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of the method by generating potential degradation products and ensuring they do not co-elute with the analyte peak.[8][14]

  • Preparation: Prepare a 1000 µg/mL solution of 2-amino-5-nitrobenzoic acid in the diluent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.[14]

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL.[14]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of ~100 µg/mL.[14]

    • Thermal Degradation: Place the solid powder in an oven at 105°C for 48 hours. Prepare a ~100 µg/mL solution from the stressed powder.

  • Analysis: Analyze the unstressed sample and all stressed samples using the described HPLC method.

  • Acceptance Criteria: The method is considered stability-indicating if the analyte peak is chromatographically pure and well-resolved from all degradation product peaks in all stressed conditions. Peak purity analysis using a PDA detector is recommended to confirm this. The goal is to achieve 5-20% degradation of the active ingredient.[15][16]

Conclusion

The RP-HPLC method detailed in this application note provides a simple, rapid, and reliable approach for the quantification of 2-amino-5-nitrobenzoic acid.[6] The method is specific, linear, accurate, and precise over a practical concentration range. The successful execution of forced degradation studies confirms its stability-indicating capabilities, making it highly suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Significance of 2-Amino-5-nitrobenzoic Acid in Modern Synthesis. Retrieved from [Link]

  • LCGC International. (2026, February 17). New Horizons in Reversed-Phase Chromatography Selectivity. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Aminoethylamino)-5-nitrobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Biomed J Sci & Tech Res. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

Application Note: Advanced Analytical Techniques for the Surface Detection of Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details advanced analytical methodologies for the detection and quantification of nitrobenzoic acids (NBAs) on various surfaces. Nitrobenzoic acids are significant analytes in diverse fields, from being critical impurities in pharmaceutical manufacturing to environmental contaminants and residues from specialty cleaning agents.[1][2][3] This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed, field-proven protocols for four primary analytical techniques: Surface-Enhanced Raman Spectroscopy (SERS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.

Introduction: The Challenge of Surface Detection

The detection of nitrobenzoic acid isomers (ortho-, meta-, and para-) on surfaces presents a unique analytical challenge. These compounds can be present at trace levels, and their detection is often complicated by the matrix of the surface itself and the presence of interfering substances. In the pharmaceutical industry, for instance, p-nitrobenzoic acid is a key intermediate, and its purity, including the absence of o- and m-isomers, is critical for the quality and yield of the final product.[1] Furthermore, certain NBAs are used as washing agents for specialized equipment, such as rocket fuel tanks, making surface residue detection an important safety and quality control measure.[2]

This application note provides a structured approach to this challenge, beginning with universal sample preparation techniques and followed by in-depth protocols for four powerful, yet distinct, analytical methods. The selection of an appropriate technique is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, sample throughput, and available instrumentation.[4]

Universal Sample Preparation for Surface Analysis

The critical first step in any surface analysis is the efficient and reproducible collection of the analyte from the surface. The goal is to transfer the NBAs from the surface into a liquid matrix suitable for analysis, with minimal loss and contamination.

Causality of Method Selection

The choice between swabbing and solvent washing depends on the nature of the surface and the potential for analyte degradation. Swabbing is ideal for targeted collection from discrete areas on non-porous surfaces. Solvent washing is more suitable for complex geometries or when a more comprehensive extraction from a larger surface area is required. Acetonitrile is often selected as the extraction solvent due to its ability to dissolve NBAs and its compatibility with multiple analytical techniques like HPLC-MS.[2]

Protocol: Surface Sampling and Extraction
  • Surface Swabbing:

    • Don a pair of nitrile gloves to prevent contamination.

    • Moisten a low-particulate swab (e.g., polyester or foam) with a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).

    • Firmly wipe the target surface area (typically a 10 cm x 10 cm square) in overlapping horizontal and then vertical strokes.

    • Place the swab head into a clean 15 mL centrifuge tube.

    • Add 5-10 mL of the same solvent to the tube, cap it, and vortex for 60 seconds to extract the analytes from the swab.

  • Solvent Washing:

    • For contained or removable parts, place the item in a clean glass beaker.

    • Add a measured volume of solvent (e.g., acetonitrile) sufficient to contact the surface of interest.[2]

    • Place the beaker in an ultrasonic bath and sonicate for 15-30 minutes to facilitate extraction.[4]

    • Carefully decant the solvent into a clean collection vial.

  • Sample Concentration and Cleanup (Optional but Recommended):

    • If trace-level detection is required, the collected extract can be concentrated. A gentle stream of nitrogen gas can be used to evaporate the solvent. Reconstitute the residue in a smaller, precise volume of mobile phase or a suitable solvent.

    • For complex matrices, Solid Phase Extraction (SPE) can be used for cleanup. A C18 cartridge is typically effective for retaining NBAs.[4][5]

    • Filter the final extract through a 0.45 µm syringe filter prior to any chromatographic analysis to protect the instrumentation.[6]

Workflow for Surface Sample Preparation

cluster_collection Analyte Collection cluster_extraction Extraction & Cleanup Swab 1a. Swab Surface Extract 2. Extract in Solvent (e.g., Acetonitrile) Swab->Extract Wash 1b. Solvent Wash Wash->Extract Concentrate 3. Concentrate (N2 Stream) Extract->Concentrate Optional Filter 4. Filter (0.45 µm) Extract->Filter If not concentrating Concentrate->Filter Final Final Sample for Analysis Filter->Final

Caption: General workflow for sample preparation from surfaces.

Analytical Techniques and Protocols

Surface-Enhanced Raman Spectroscopy (SERS)

Principle: SERS is a highly sensitive vibrational spectroscopy technique that provides structural information about molecules.[7] It relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or very near nanostructured noble metal surfaces (like gold or silver).[8] This enhancement allows for detection down to the single-molecule level, making it ideal for trace analysis.[9]

Expertise & Causality: The key to successful SERS is the interaction between the analyte and the plasmonic surface. The nitro group in NBAs has a strong Raman cross-section, which is further amplified by the SERS effect, providing a distinct spectral fingerprint. Commercial SERS substrates are often preferred for reproducibility over lab-synthesized nanoparticles.[7]

Protocol: SERS Analysis of Surface Extract

  • Substrate Activation: Use a commercial SERS substrate (e.g., nanostructured gold).[7] Handle only by the edges to avoid contamination.

  • Sample Deposition: Carefully pipette a small aliquot (1-5 µL) of the prepared surface extract onto the active area of the SERS substrate.[8]

  • Solvent Evaporation: Allow the solvent to evaporate completely at ambient temperature in a dust-free environment. This concentrates the analyte on the surface.

  • SERS Measurement:

    • Place the substrate under the objective of a Raman microscope.

    • Use a laser excitation wavelength appropriate for the substrate (e.g., 785 nm to minimize fluorescence).

    • Acquire the spectrum using low laser power (e.g., 1-5 mW) and an integration time of 5-20 seconds to avoid sample degradation.

    • Collect spectra from multiple spots on the substrate to ensure homogeneity.

  • Data Analysis: Identify the characteristic peaks for NBAs. The symmetric stretching of the NO₂ group typically appears as a strong band in the 1340-1360 cm⁻¹ region.[7] Compare the obtained spectra to a reference spectrum of the target NBA isomer.

Data Presentation: SERS Performance

AnalyteSubstrateLimit of Detection (LOD)Reference
Picric AcidAg NPs10⁻⁶ M[8]
4-NitrophenolAg NPs10⁻⁵ M[8]
NitroaromaticsGoldN/A (Qualitative)[7]

Workflow: SERS Detection

Sample Prepared Surface Extract Substrate 1. Deposit on SERS Substrate Sample->Substrate Dry 2. Evaporate Solvent Substrate->Dry Measure 3. Acquire Raman Spectrum Dry->Measure Analyze 4. Identify Characteristic Peaks Measure->Analyze Result Qualitative/Quantitative Result Analyze->Result

Caption: Workflow for SERS analysis of nitrobenzoic acids.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC is a cornerstone technique for separating, identifying, and quantifying compounds.[10] For NBAs, Reversed-Phase HPLC (RP-HPLC) is typically used, where a nonpolar stationary phase (like C18) separates molecules based on their hydrophobicity.[11] A polar mobile phase elutes the compounds, and a UV detector quantifies them based on their absorbance.

Expertise & Causality: The separation of NBA isomers is challenging due to their similar structures.[1] The key to successful separation is controlling the mobile phase pH. Adding an acid (e.g., phosphoric or acetic acid) to the mobile phase suppresses the ionization of the carboxylic acid group on the NBAs.[6] This makes the molecules more nonpolar, increasing their retention on the C18 column and significantly improving the resolution between isomers.[1]

Protocol: Isomer Separation and Quantification by RP-HPLC

  • Instrumentation and Materials:

    • HPLC System with a UV-Vis detector.[12]

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]

    • HPLC-grade acetonitrile, water, and an acid (e.g., phosphoric or acetic acid).[1][6]

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mobile phase of 2-propanol, water, and acetic acid (e.g., 20:80:0.4, v/v/v).[1] Alternatively, a mixture of acetonitrile and 0.1% phosphoric acid in water can be used.[6] Degas the mobile phase before use.

    • Standard Solutions: Prepare a stock solution of the target NBA isomer(s) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 1 to 100 µg/mL).[12]

    • Sample Solution: Dilute the prepared surface extract with the mobile phase to a concentration expected to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.2 mL/min.[1][11]

    • Injection Volume: 10 µL.[11]

    • Column Temperature: 25°C.[6]

    • Detection: UV at 254 nm.[1][11]

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the prepared sample solution(s).

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of NBA in the sample by comparing its peak area to the calibration curve.[10]

Data Presentation: HPLC Method Parameters

ParameterMethod 1Method 2
Stationary Phase C18 bonded silicaC18 bonded silica
Mobile Phase 2-Propanol:Water:Acetic Acid (20:80:0.4)[1]Acetonitrile:Water with 0.1% Phosphoric Acid (50:50)[6]
Flow Rate 1.2 mL/min[1]1.0 mL/min[6]
Detection UV at 254 nm[1]UV at 230 nm[6]
LOD (p-NBA) 5 µg/mL[1]Not Specified

Workflow: HPLC-UV Analysis

Sample Prepared Surface Extract Inject 1. Inject Sample into HPLC Sample->Inject Separate 2. Separate Isomers on C18 Column Inject->Separate Detect 3. Detect by UV Absorbance Separate->Detect Quantify 4. Quantify using Calibration Curve Detect->Quantify Result Concentration Result (µg/mL) Quantify->Result Sample Prepared Surface Extract Dry 1. Evaporate to Dryness Sample->Dry Deriv 2. Add Silylating Agent (BSTFA) & Heat Dry->Deriv Inject 3. Inject into GC-MS Deriv->Inject Separate 4. Separate by GC Inject->Separate Identify 5. Identify by Mass Spectrum Separate->Identify Result Confirmed Identification & Quantity Identify->Result Sample Prepared Surface Extract Cell 1. Add Sample to Electrolyte Cell Sample->Cell Scan 2. Apply Potential Scan (DPV/LSV) Cell->Scan Measure 3. Measure Reduction Peak Current Scan->Measure Quantify 4. Quantify using Calibration Curve Measure->Quantify Result Concentration Result Quantify->Result

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Advanced Derivatization Strategies for Carboxylic Acids in LC-MS/MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of carboxylic acids for LC-MS/MS analysis Content Type: Detailed Application Note and Protocol

Introduction: The Ionization Paradox

Carboxylic acids (CAs)—ranging from Short-Chain Fatty Acids (SCFAs) and TCA cycle intermediates to complex eicosanoids—present a fundamental "ionization paradox" in Reversed-Phase Liquid Chromatography (RPLC):

  • Chromatographic Retention: To retain hydrophilic CAs on a C18 column, the mobile phase must be acidic (pH < pKa) to keep the analyte neutral.

  • Mass Spectrometric Detection: To detect CAs in negative electrospray ionization (ESI-), the analyte must be deprotonated (pH > pKa).

Operating at low pH suppresses ionization, while high pH destroys retention. furthermore, many CAs lack a "charge-bearing" moiety or a chromophore, leading to poor sensitivity.

Derivatization solves this by:

  • Hydrophobicity Enhancement: Adding non-polar groups to increase retention on RPLC.

  • Ionization Optimization: Introducing moieties with high proton affinity (for ESI+) or high electron affinity (for ESI-).

  • Isomer Separation: Improving the resolution of structural isomers (e.g., leucine vs. isoleucine, isomeric organic acids).

Chemical Mechanisms & Reagent Selection[1]

The choice of reagent dictates the ionization mode and sensitivity. The reaction typically proceeds via a carbodiimide-mediated coupling.[1][2]

Reaction Mechanism (EDC Coupling)

The most robust protocols utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming an unstable O-acylisourea intermediate. This intermediate is then attacked by a nucleophilic amine or hydrazine derivatizing agent.

ReactionMechanism Acid Carboxylic Acid (R-COOH) Inter O-Acylisourea (Active Ester) Acid->Inter + EDC / Pyridine EDC Activator (EDC) EDC->Inter Product Stable Derivative (Amide/Hydrazide) Inter->Product + Reagent Byprod Urea Byproduct Inter->Byprod Reagent Nucleophile (Hydrazine/Amine) Reagent->Product

Figure 1: General mechanism of carbodiimide-mediated carboxylic acid derivatization.

Reagent Selection Matrix
ReagentFull NameTarget AnalytesIonization ModeMechanism Benefit
3-NPH 3-NitrophenylhydrazineSCFAs, TCA Intermediates, Organic AcidsESI (-) Introduces electron-withdrawing nitro group; stabilizes negative charge.
DMED 1,2-DimethylethylenediamineFatty Acids, Oxidized LipidsESI (+) Introduces tertiary amine; high proton affinity (Charge Reversal).
2-PA 2-PicolylamineBile Acids, Fatty AcidsESI (+) Pyridine ring enhances protonation; high sensitivity.
DAABD-AE [4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole]Proteomics/PeptidesESI (+) / FluorDual detection (Fluorescence + MS).

Protocol A: 3-NPH Derivatization for Central Carbon Metabolism

Target: TCA Cycle intermediates (Citrate, Succinate, Fumarate, Malate) and SCFAs (Acetate, Propionate, Butyrate). Why: These are small, polar, and difficult to retain. 3-NPH adds a hydrophobic phenyl ring and a nitro group, making them perfect for Negative ESI .

Reagents & Preparation
  • Solvent: 50% Aqueous Acetonitrile (ACN).

  • EDC Solution: 120 mM EDC-HCl + 6% Pyridine in Solvent. Prepare fresh.

  • 3-NPH Solution: 200 mM 3-Nitrophenylhydrazine-HCl in Solvent.

  • Quenching Solution: 10% Formic Acid or Quinolinic Acid (optional).

Workflow Diagram

NPH_Workflow Sample Sample (Plasma/Feces) 50 µL ProteinPrecip Protein Precipitation (MeOH/ACN) Sample->ProteinPrecip Supernatant Collect Supernatant ProteinPrecip->Supernatant Mix Add Reagents: 20 µL 3-NPH + 20 µL EDC/Pyridine Supernatant->Mix Incubate Incubate 40°C for 30 min Mix->Incubate Dilute Dilute/Quench Add 1.4 mL 10% ACN Incubate->Dilute Inject LC-MS/MS Analysis (ESI Negative) Dilute->Inject

Figure 2: Step-by-step workflow for 3-NPH derivatization of biological samples.[3]

Step-by-Step Procedure
  • Extraction: Mix 50 µL sample (serum/fecal extract) with 100 µL cold methanol containing internal standards (e.g., ^13^C-labeled SCFAs). Centrifuge at 15,000 x g for 10 min.

  • Reaction: Transfer 40 µL supernatant to a fresh vial.

    • Add 20 µL 3-NPH Solution .[4]

    • Add 20 µL EDC/Pyridine Solution .

  • Incubation: Vortex and heat at 40°C for 30 minutes . (Mild heat ensures completion without degrading labile metabolites).

  • Work-up: Dilute with 1.4 mL of 10% ACN in water. (High dilution reduces matrix effects and prevents column overload with reagents).

  • Analysis: Inject 1-5 µL onto a C18 column (e.g., Waters HSS T3 or Agilent ZORBAX RRHD).

Expert Insight: The "Self-Validating" System

To ensure data integrity, use Stable Isotope Labeling Derivatization (SILD) .

  • Method: Derivatize your samples with ^12^C-3-NPH and your standards with ^13^C-3-NPH (or vice versa).

  • Benefit: The "heavy" standard co-elutes perfectly with the analyte but is mass-shifted. This cancels out matrix effects and ionization suppression dynamically.

Protocol B: DMED Derivatization for Fatty Acids

Target: Long-chain fatty acids (LCFAs), Oxidized fatty acids (Oxylipins). Why: Fatty acids ionize poorly in positive mode.[5] DMED introduces a tertiary amine, allowing for high-sensitivity Positive ESI detection via "Charge Reversal."

Reagents[1][5][6][7]
  • DMED Reagent: 50 mM 1,2-dimethylethylenediamine in methanol.

  • Coupling Agents: 50 mM EDC + 50 mM HOBt (Hydroxybenzotriazole) in methanol.

  • Base: Pyridine (added to catalyze).

Step-by-Step Procedure
  • Dry Down: Evaporate the lipid extract (from Folch or MTBE extraction) to dryness under Nitrogen.

  • Reconstitution: Redissolve residue in 50 µL DMED solution + 50 µL EDC/HOBt solution.

  • Reaction: Incubate at 60°C for 60 minutes . (Fatty acids are sterically larger and require more energy than SCFAs).

  • Quench: Add 100 µL water to stop the reaction.

  • Extraction (Clean-up): Perform a liquid-liquid extraction with Hexane/Ethyl Acetate to remove excess water-soluble reagents (EDC/Urea).

  • Analysis: Dry the organic layer, reconstitute in MeOH, and analyze via LC-MS/MS in ESI Positive mode.

Critical Troubleshooting & Quality Control

Common Pitfalls
  • Peak Tailing: Usually caused by excess derivatization reagent interacting with the column. Solution: Ensure the post-reaction dilution is at least 1:20 (Protocol A) or perform LLE clean-up (Protocol B).

  • Incomplete Reaction: Presence of water in the organic reagents (for DMED) can hydrolyze the active ester. Solution: Use anhydrous solvents for the reagent preparation.

  • Ghost Peaks: Phthalates or plasticizers from plastic tubes. Solution: Use glass inserts and glass vials for all incubation steps involving high heat or organic solvents.

Validation Criteria (Acceptance Limits)
ParameterAcceptance Criteria
Derivatization Efficiency > 95% conversion of Standard (monitor disappearance of underivatized acid if possible, or plateau of derivative).
Stability Derivative peak area deviation < 15% after 24h in autosampler.
Linearity (R²) > 0.99 over 3 orders of magnitude.
Precision (CV) < 15% for QC samples.

References

  • Han, J., et al. (2013). "Targeted metabolomics analysis of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry." Analytica Chimica Acta. Link

  • Schwartz-Zimmermann, H. E., et al. (2024). "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices."[6] Analytical and Bioanalytical Chemistry. Link

  • Gowda, S. G. B., et al. (2022). "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples."[5][7] Molecules. Link

  • Kiyota, T., et al. (2021). "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias." Shimadzu Application News. Link

  • Li, F., et al. (2013). "Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography B. Link

Sources

Application Notes & Protocols: Leveraging 2-(Dimethylamino)-5-nitrobenzoic Acid in Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)-5-nitrobenzoic acid is a trifunctional aromatic scaffold poised for significant application in medicinal chemistry and drug discovery. Its unique electronic and structural characteristics—a nucleophilic dimethylamino group, a bio-reducible nitro moiety, and a versatile carboxylic acid handle—make it an exemplary starting material for constructing complex heterocyclic systems and diverse compound libraries. This guide provides an in-depth analysis of the molecule's reactivity, detailed protocols for its synthesis, and its strategic application in the development of pharmacologically relevant structures such as quinazolinones and benzodiazepines. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a comprehensive resource for professionals seeking to exploit this versatile building block.

Introduction: A Scaffold of Strategic Value

In the landscape of synthetic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a drug discovery campaign. This compound (CAS 4405-28-1) presents a compelling case for its use as a foundational building block. The molecule's architecture is a study in controlled reactivity:

  • The Carboxylic Acid (-COOH): This group serves as a primary, highly versatile reaction site for derivatization. It readily undergoes esterification and amidation, allowing for the covalent linkage of a vast array of side chains, pharmacophores, or solubilizing groups.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the aromatic ring's reactivity and increases the acidity of the carboxylic acid. More importantly, the nitro group is a well-established pharmacophore, particularly in antimicrobial and antiparasitic agents, where it can undergo bioreduction in hypoxic environments to generate cytotoxic radical species.[1]

  • The Dimethylamino Group (-N(CH₃)₂): Unlike its primary amine analog (2-amino-5-nitrobenzoic acid), the tertiary dimethylamino group is non-acyleable and sterically bulkier. This pre-alkylation is a strategic advantage, preventing unwanted side reactions (e.g., self-condensation or competing acylation) and directing reactions to other sites. It also imparts increased basicity and lipophilicity, which can be crucial for modulating a molecule's pharmacokinetic profile.

This guide will demonstrate how these three functional groups can be synergistically employed to forge pathways to novel bioactive molecules.

Physicochemical Profile & Reactivity Analysis

A thorough understanding of a scaffold's properties is essential for predictable and successful synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4405-28-1[2]
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
Appearance Solid[2]
Category Organic Building Block, Carboxylic Acid, Amine[3]

Reactivity Insights: The electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group makes the aromatic ring susceptible to certain transformations while stabilizing it against others. The primary reactive handle remains the carboxylic acid, which can be activated for nucleophilic attack. The nitro group, while generally stable under standard coupling conditions, can be selectively reduced to a primary amine, opening a powerful avenue for subsequent cyclization reactions.

Synthesis of the Core Scaffold: A Validated Protocol

The reliable synthesis of the starting material is the first step in any discovery workflow. This compound can be efficiently prepared via nucleophilic aromatic substitution.

Protocol 3.1: Synthesis from 2-Chloro-5-nitrobenzoic acid

This protocol is based on the established reaction of displacing an activated halide with an amine.[2]

Workflow Diagram: Scaffold Synthesis

cluster_0 Reaction cluster_1 Work-up & Purification start 2-Chloro-5-nitrobenzoic acid (CAS: 2516-96-3) process1 Heat at 60-65°C for 3h start->process1 Add at RT reagent 40% Dimethylamine (aq) (CAS: 124-40-3) reagent->process1 product This compound (CAS: 4405-28-1) process2 process2 process1->process2 Cool to 0°C process3 process3 process2->process3 Acidify (Acetic Acid) process4 process4 process3->process4 Extract (Ethyl Acetate) process5 process5 process4->process5 Wash (Water, Brine) & Dry process5->product Evaporate Solvent

Caption: Workflow for the synthesis of the target scaffold.

Materials:

  • 2-Chloro-5-nitrobenzoic acid (10 mmol, 2.01 g)

  • 40% Dimethylamine aqueous solution (20 mL)

  • Dilute acetic acid

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a 50 mL round-bottom flask, add 2-Chloro-5-nitrobenzoic acid (2.01 g, 10 mmol).

  • At room temperature, add the 40% aqueous dimethylamine solution (20 mL).

  • Heat the reaction mixture to 60-65°C and maintain for 3 hours with stirring. Monitor reaction completion via TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to 0°C in an ice bath.

  • Slowly acidify the chilled mixture with dilute acetic acid until a precipitate forms.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Expected Outcome: The protocol should yield this compound as a solid with a high yield (approx. 91%).[2] Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Application in Bioactive Heterocycle Synthesis

The true utility of this scaffold is realized in its conversion to high-value heterocyclic systems. While its primary amine analog is a known precursor for quinazolinones, the dimethylated version provides a unique entry into novel chemical space.[4]

Application 4.1: Synthesis of 8-(Dimethylamino)-7-nitro-4(3H)-quinazolinone Derivatives

Rationale: Quinazolinones are a prominent class of heterocycles with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[4][5] The standard synthesis involves the condensation of an anthranilic acid derivative with a one-carbon source.[4] Using our title compound allows for the synthesis of a unique substitution pattern that cannot be easily accessed from the primary amine precursor.

Generalized Protocol: This protocol outlines a two-step synthesis involving an initial acylation followed by a cyclization reaction.

Workflow Diagram: Quinazolinone Synthesis

cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyclization start 2-(Dimethylamino)- 5-nitrobenzoic acid intermediate 2-Formamido- 5-nitrobenzoic acid analog start->intermediate Reflux, 4h product 8-(Dimethylamino)-7-nitro- 4(3H)-quinazolinone intermediate->product Reflux, 2h reagent1 Formic Acid reagent2 Acetic Anhydride

Caption: Generalized workflow for quinazolinone synthesis.

Step 1: Formylation

  • In a round-bottom flask, suspend this compound (10 mmol) in formic acid (20 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool to room temperature and pour into ice-cold water (100 mL) to precipitate the formylated intermediate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Cyclization

  • Place the dried intermediate from Step 1 into a clean, dry flask.

  • Add acetic anhydride (15 mL) and heat the mixture to reflux for 2 hours.

  • Cooling the mixture should induce precipitation of the final quinazolinone product.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes) to remove residual acetic anhydride, and dry under vacuum.

Application 4.2: Synthesis of Novel Benzodiazepine Scaffolds

Rationale: Benzodiazepines are a cornerstone of central nervous system therapeutics.[6] Their synthesis often originates from 2-aminobenzophenones or related 2-aminobenzoic acids.[7][8] The monomethylated analog, 2-(Methylamino)-5-nitrobenzoic acid, has been explicitly identified as a precursor for benzodiazepine derivatives.[9] Our title compound can be used to construct a benzodiazepine core where the subsequent reduction of the nitro group provides the second nitrogen atom required for the diazepine ring.

Generalized Protocol: This multi-step protocol involves amide coupling, nitro reduction, and intramolecular cyclization.

Workflow Diagram: Benzodiazepine Synthesis

start 2-(Dimethylamino)- 5-nitrobenzoic acid step1 Amide Coupling start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Nitro Reduction intermediate1->step2 intermediate2 Aniline Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 product Benzodiazepine Scaffold step3->product reagent1 1. SOCl₂ or EDC/HOBt 2. Amino Acid Ester reagent1->step1 reagent2 SnCl₂/HCl or H₂/Pd-C reagent2->step2 reagent3 Heat / Acid or Base catalyst reagent3->step3

Caption: Multi-step workflow for benzodiazepine synthesis.

Step 1: Amide Coupling

  • Activate the carboxylic acid of this compound by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using standard peptide coupling reagents (e.g., EDC, HOBt).

  • React the activated acid with an appropriate α-amino acid ester (e.g., glycine methyl ester) in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous solvent like dichloromethane or DMF.

  • Purify the resulting amide intermediate via column chromatography.

Step 2: Nitro Group Reduction

  • Dissolve the amide intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Reduce the nitro group to a primary amine. Common methods include using tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.

  • Upon reaction completion, perform an appropriate work-up to isolate the aniline intermediate.

Step 3: Intramolecular Cyclization

  • Dissolve the aniline intermediate in a high-boiling point solvent such as toluene or xylene.

  • Promote intramolecular cyclization by heating the mixture, often with an acid or base catalyst, to form the seven-membered benzodiazepine ring.

  • Cool the reaction and purify the final product by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Considerations

When using this compound as a scaffold, each functional group provides a vector for modification to probe the SAR.

Table 2: Hypothetical SAR Data for a Quinazolinone Series

Compound IDR₁ Substituent (at N3)R₂ Substituent (at C2)IC₅₀ (nM) vs. Target XNotes
QZ-001 HH850Parent scaffold shows baseline activity.
QZ-002 MethylH620Small alkyl group at N3 is tolerated.
QZ-003 BenzylH150Aromatic substituent at N3 improves potency.
QZ-004 HPhenyl95Aromatic group at C2 is highly favorable.
QZ-005 BenzylPhenyl25 Optimal combination of substituents.
QZ-006 (Amino) BenzylPhenyl78Reduction of NO₂ to NH₂ decreases potency.

Key Insights for SAR Development:

  • The Carboxylic Acid Site: This is the most straightforward position for building a library. By coupling a diverse set of amines or alcohols, one can explore how changes in size, lipophilicity, and hydrogen bonding capacity affect biological activity.

  • The Nitro Group as a Handle: While bioactive itself, the nitro group can be reduced to an amine. This new amino group can then be acylated, alkylated, or used in further cyclization reactions, dramatically expanding the accessible chemical space.

  • The Dimethylamino Group: While typically kept constant, it could be conceptually replaced with other dialkylamino groups (diethylamino, morpholino, etc.) in the initial scaffold synthesis to fine-tune steric bulk and basicity.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold for the efficient synthesis of novel, biologically relevant molecules. Its pre-alkylated amine prevents common side reactions while its nitro and carboxylic acid groups provide orthogonal handles for complex molecular construction. The protocols and applications detailed herein offer a robust framework for researchers to unlock the potential of this versatile building block, paving the way for the discovery of next-generation therapeutics.

References

  • ResearchGate (Date not available). A New Route for the Synthesis of Quinazolinones. ResearchGate. [Link]

  • Brieflands (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Sciences. [Link]

  • Google Patents (1998). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. [Link]

  • Google Patents (1995). US5466799A - Synthesis of benzodiazepines.
  • Garg Lab, UCLA (Date not available). Patents & Products. [Link]

  • National Center for Biotechnology Information (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. [Link]

  • Academia.edu (Date not available). Recent advances in synthesis and medicinal chemistry of benzodiazepines. [Link]

  • MDPI (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Google Patents (2009).
  • IJTSRD (2021). Synthesis of 1,5- Benzodiazepines A Review. [Link]

  • Google Patents (2024).
  • MDPI (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • VTechWorks (2005). Design and Synthesis of Novel Benzodiazepines. [Link]

  • PubChem (Date not available). Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A. [Link]

  • Justia Patents (2012). crystalline polymorphic forms of an antidiabetic compound. [Link]

  • National Center for Biotechnology Information (2010). 2-Methylamino-5-nitrobenzoic acid. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: ANBA-SYN-001 Assigned Specialist: Senior Application Scientist

Executive Summary

2-Amino-5-nitrobenzoic acid (5-nitroanthranilic acid) is a critical intermediate for azo dyes and quinazoline-based pharmaceuticals. Its synthesis is deceptively simple but plagued by specific regiochemical and stability challenges.

This guide addresses the three primary failure modes in its preparation:

  • Regiochemical Scrambling: The formation of the 3-nitro isomer during nitration.

  • Thermal Degradation: Irreversible decarboxylation during workup.

  • Nucleophilic Competition: Hydrolysis byproducts when using the halogen-displacement route.

Visualizing the Reaction Landscape

The following diagram maps the two primary synthetic routes and the specific divergence points where side reactions occur.

G Anthranilic Anthranilic Acid (Starting Material A) Nitration Nitration (HNO3/H2SO4, <10°C) Anthranilic->Nitration Chloro 2-Chloro-5-nitrobenzoic Acid (Starting Material B) Amination Amination (NH3, Cu cat., Pressure) Chloro->Amination Target TARGET: 2-Amino-5-nitrobenzoic Acid Nitration->Target Major Path (Para) Isomer3 IMPURITY 1: 3-Nitro Isomer (Ortho-substitution) Nitration->Isomer3 Minor Path (Ortho) DiNitro IMPURITY 2: 3,5-Dinitro Isomer (Over-nitration) Nitration->DiNitro Excess HNO3/Heat Amination->Target NH3 Substitution Phenol IMPURITY 3: 2-Hydroxy-5-nitrobenzoic Acid (Hydrolysis) Amination->Phenol H2O Competition Decarb DEGRADATION: 4-Nitroaniline (Decarboxylation) Target->Decarb Heat >120°C or Acidic Reflux

Caption: Divergence pathways in 5-nitroanthranilic acid synthesis showing critical impurity origins.

Module 1: The Nitration Pathway (Regioselectivity)

Context: Direct nitration of anthranilic acid (or its N-acetyl derivative) is the most common laboratory route. The amino group is strongly activating and ortho, para-directing.[1] The carboxyl group is meta-directing. Both groups cooperatively direct to the 5-position (para to amine, meta to carboxyl), but steric and electronic factors still allow for the 3-position (ortho to amine) attack.

Critical Side Reaction: 3-Nitro Isomer Formation
  • Symptom: Product has a lower melting point (Pure target mp: ~268-270°C dec) and shows a secondary spot on TLC (more polar than the 5-nitro).

  • Mechanism: While the 5-position is sterically favored, the high reactivity of the amine can lead to ortho attack, yielding 2-amino-3-nitrobenzoic acid.

  • Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Temperature Maintain <10°C (ideally 0-5°C) during addition.Higher temperatures increase the kinetic energy of the system, allowing the nitronium ion to overcome the higher activation energy barrier of the sterically hindered 3-position.
Acid Strength Use conc. H₂SO₄ as solvent.[2]Protonation of the amine to an ammonium ion (-NH₃⁺) technically makes it meta-directing (to the N), but in practice, the reaction often proceeds via the small amount of free amine or N-nitro rearrangement. H₂SO₄ also acts as a dehydrating agent to generate NO₂⁺.
Protecting Group Acetylation (N-acetylanthranilic acid).[3]Acetylating the amine increases steric bulk around the ortho (3) position, significantly improving the 5:3 ratio. The acetyl group is easily removed via acid hydrolysis later.
Purification Strategy (Isomer Removal)

If you detect the 3-nitro isomer:

  • Fractional Precipitation: The 5-nitro isomer is generally less soluble in acidic media than the 3-nitro isomer.

  • Protocol: Dissolve the crude mixture in alkaline water (Na₂CO₃). Slowly acidify with HCl. The 2-amino-5-nitrobenzoic acid precipitates first (around pH 3-4). Filter this fraction. Further acidification yields the 3-nitro isomer.

  • Recrystallization: Recrystallize from glacial acetic acid or ethanol.

Module 2: The Halogen Displacement Pathway

Context: This route involves reacting 2-chloro-5-nitrobenzoic acid with ammonia (often with a Copper catalyst).[2] It avoids isomer issues but introduces substitution competition.

Critical Side Reaction: Hydrolysis to Phenol
  • Symptom: Product is contaminated with 2-hydroxy-5-nitrobenzoic acid.

  • Mechanism: Water acts as a competing nucleophile against ammonia. If the ammonia concentration drops or temperature is too high without sufficient pressure, OH⁻ attacks the C-Cl bond.

  • Troubleshooting:

    • Ammonia Concentration: Use saturated aqueous ammonia or liquid ammonia.

    • Catalyst: Cu powder or Cu₂O is essential to lower the activation energy for the amine substitution, allowing milder conditions that disfavor hydrolysis.

Module 3: Thermal Instability (Decarboxylation)

Context: Nitro-substituted benzoic acids are prone to losing CO₂ because the electron-withdrawing nitro group stabilizes the resulting carbanion/intermediate.

The "Silent Killer": Decarboxylation[5]
  • Reaction: 2-Amino-5-nitrobenzoic acid

    
     4-Nitroaniline + CO₂
    
  • Risk Factors:

    • Heating the dry solid >150°C.

    • Refluxing in high-boiling acidic solvents.

    • Presence of metal ions (which can catalyze decarboxylation).[4][5]

  • Prevention:

    • Drying: Dry the final product in a vacuum oven at 60-80°C . Do not dry at atmospheric pressure above 100°C.

    • Storage: Store in amber glass (light sensitive) at room temperature.

FAQ: Troubleshooting & Diagnostics

Q1: My reaction mixture turned dark red/black during nitration. What happened? A: This indicates oxidative degradation of the amino group. Nitric acid is a strong oxidant. If the temperature rose above 15-20°C, or if the amine wasn't protected (acetylated), the ring/amine oxidized. Solution: Strict temperature control (<5°C) and dropwise addition of HNO₃.

Q2: I have a persistent yellow impurity that won't wash away. A: This is likely the 3,5-dinitro compound (if nitration was too harsh) or picric acid derivatives. These are dangerous and difficult to remove. Solution: Ensure stoichiometry of HNO₃ is controlled (1.05 - 1.1 equivalents max).

Q3: The melting point is sharp, but 20°C lower than reported. A: You likely isolated the N-acetyl intermediate (mp ~220°C) and failed to hydrolyze it completely. Solution: Reflux in dilute HCl for 1-2 hours to remove the acetyl group, then neutralize to pH 4 to precipitate the free amino acid.

References

  • Organic Syntheses, Coll. Vol. 1, p. 374 (1941). Nitroanthranilic Acids. (Classic protocol for nitration and separation of isomers).[6] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. (Safety and Chemical Properties). Link

  • BenchChem Technical Support. Synthesis and Stability of 2-Amino-5-nitrobenzoic Acid. (General stability data). Link

  • Google Patents. Process for separating 4-nitroanthranilic acid from a mixture (Analogous separation techniques). US2714612A. Link

Disclaimer: This guide is for research purposes only. 2-Amino-5-nitrobenzoic acid is an irritant and potential mutagen. All synthesis must be conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: Overcoming Poor Solubility of 2-(Dimethylamino)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-(Dimethylamino)-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in their reaction media. Given the limited availability of specific solubility data for this molecule, this document provides a systematic, first-principles approach to troubleshooting and overcoming these issues.

Understanding the Molecule: An Amphoteric Nature

This compound possesses both a basic tertiary amine (the dimethylamino group) and an acidic carboxylic acid group.[1] This makes it an amphoteric molecule, meaning its solubility is highly dependent on the pH of the medium.[1][2] At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility.[1] By adjusting the pH away from the pI, we can ionize the molecule, significantly increasing its solubility in aqueous or protic solvents.[3][4]

  • In acidic conditions (low pH): The basic dimethylamino group will be protonated to form a cationic ammonium salt.

  • In basic conditions (high pH): The acidic carboxylic acid group will be deprotonated to form an anionic carboxylate salt.

Both of these salt forms are significantly more polar and, therefore, more soluble in polar solvents like water than the neutral form.

Troubleshooting Workflow for Poor Solubility

If you are experiencing poor solubility of this compound, follow this systematic workflow to identify an effective solubilization strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH-Based Strategies cluster_2 Phase 3: Advanced Strategies A Start: Poor solubility observed B Step 1: Characterize the molecule (Amphoteric Nature) A->B C Step 2: Initial Solvent Screening (Like-Dissolves-Like) B->C D Step 3: Systematic pH Adjustment C->D E Is the reaction compatible with acidic/basic conditions? D->E F Option A: Acidic Media (e.g., add HCl) E->F Yes G Option B: Basic Media (e.g., add NaOH) E->G Yes I Step 4: Co-Solvent Systems E->I No H Success: Homogeneous Solution F->H G->H J Step 5: Hydrotropic Solubilization I->J K Step 6: Alternative Techniques J->K L End: Optimized Reaction Conditions K->L

Caption: A systematic workflow for troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the best starting solvent for dissolving this compound?

A1: For initial attempts, consider solvents with moderate to high polarity. Based on the solubility of structurally similar compounds like 3-nitrobenzoic acid, polar protic solvents such as methanol and ethanol are good starting points.[5][6] Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are also excellent candidates, known for their ability to dissolve a wide range of organic compounds.[7]

Troubleshooting Protocol: Initial Solvent Screening

  • Small-Scale Test: In separate vials, add ~5-10 mg of this compound.

  • Solvent Addition: Add your chosen solvent (e.g., methanol, DMF) dropwise, vortexing or stirring after each addition, up to a volume of 1 mL.

  • Observation: Observe for complete dissolution. Gentle warming can be applied, but note any changes upon cooling, as precipitation may occur.

  • Comparison: Compare the relative amounts of solvent required to dissolve the compound to get a qualitative sense of its solubility.

Solvent CategoryRecommended Starting SolventsRationale
Polar Protic Methanol, EthanolCan engage in hydrogen bonding and solvate both the carboxylic acid and nitro groups.[5]
Polar Aprotic DMF, DMSO, AcetonitrileHigh dipole moments effectively solvate polar functional groups.[7]
Ethers Tetrahydrofuran (THF)Moderate polarity, good for many organic reactions.
Q2: My compound is still not dissolving in common organic solvents. What should I try next?

A2: If standard organic solvents are ineffective, the next logical step is to exploit the amphoteric nature of the molecule through pH adjustment. This is often the most powerful tool for this type of compound.[2][3]

Troubleshooting Protocol: pH-Mediated Solubilization

This protocol aims to find a pH range where your compound is soluble as either its carboxylate salt or its ammonium salt.

Part A: Basic Conditions (Deprotonation of Carboxylic Acid)

  • Suspend: Suspend a known amount of your compound in your reaction solvent (if aqueous-compatible) or water.

  • Titrate: Slowly add a dilute aqueous base (e.g., 1M NaOH or Na2CO3) dropwise while stirring vigorously.

  • Monitor: Continue adding the base and observe for dissolution. A clear solution indicates the formation of the soluble sodium carboxylate salt.

  • Reaction Compatibility: Ensure that the resulting basic conditions are compatible with your planned reaction chemistry.

Part B: Acidic Conditions (Protonation of Dimethylamino Group)

  • Suspend: Suspend a known amount of your compound in your reaction solvent or water.

  • Titrate: Slowly add a dilute aqueous acid (e.g., 1M HCl) dropwise while stirring.

  • Monitor: Observe for dissolution, which indicates the formation of the soluble ammonium chloride salt.

  • Reaction Compatibility: Verify that the acidic conditions will not interfere with your subsequent reaction steps.

Caption: Effect of pH on the ionization and solubility of an amphoteric molecule.

Q3: pH adjustment is not compatible with my reaction. What are my other options?

A3: If altering the pH is not feasible, co-solvent systems and hydrotropy are excellent advanced techniques to consider.[8][9]

  • Co-solvency: This involves using a mixture of solvents to achieve a desirable polarity and solvating environment that a single solvent cannot provide.[8] For example, if your reaction is primarily run in a non-polar solvent like toluene, adding a small amount of a polar aprotic co-solvent like DMF or N-Methyl-2-pyrrolidone (NMP) can dramatically increase the solubility of polar reagents.[10]

  • Hydrotropy: This is a solubilization phenomenon where adding a large amount of a second solute (a hydrotrope) increases the aqueous solubility of a poorly soluble compound.[11] Common hydrotropes include sodium benzoate and sodium salicylate. This technique is most applicable to aqueous-based reaction systems.

Troubleshooting Protocol: Co-Solvent System Development

  • Primary Solvent: Choose the primary solvent required for your reaction's chemical compatibility.

  • Co-solvent Selection: Select a co-solvent in which this compound is highly soluble (e.g., DMF, DMSO).

  • Titration: Suspend your compound in the primary solvent. Slowly add the co-solvent dropwise while stirring.

  • Optimization: Add the minimum amount of co-solvent required to achieve a homogeneous solution. This is crucial to avoid significantly altering the overall reaction environment. Typical co-solvent volumes can range from 5% to 30% (v/v).

Q4: Are there any other specialized techniques I can use?

A4: Yes, for very challenging cases, you might consider the following:

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the molecule in their core while presenting a hydrophilic exterior.[12] This can enhance solubility in aqueous media.

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the deprotonated (anionic) form of your acid from the aqueous phase (where it is formed with a base) into the organic phase where the reaction occurs.

  • Esterification: In some cases, it may be beneficial to temporarily convert the carboxylic acid to a more soluble ester (e.g., a methyl or ethyl ester) for the reaction, and then hydrolyze it back to the acid post-reaction if required.[13]

Always perform a small-scale pilot reaction when using a new solubilization method to ensure it does not negatively impact your reaction yield or purity.

References

  • Cosolvent - Wikipedia . Wikipedia. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs . PubMed. Available at: [Link]

  • The Effects of pH on Solubility . Chemistry LibreTexts. Available at: [Link]

  • Effect of dissolved ampholytes in water, will they affect the pH of the medium and consequently the solubility nature of the the ampholytes? . ResearchGate. Available at: [Link]

  • pH and Solubility . AP Chemistry. Available at: [Link]

  • Acid–Base Reactions . OCLUE: Organic Chemistry, Life, the Universe & Everything. Available at: [Link]

  • Co‐solvent systems of various organic solvents tested, and the crystal... . ResearchGate. Available at: [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids . ResearchGate. Available at: [Link]

  • Solvents in organic synthesis: Replacement and multi-step reaction systems . ResearchGate. Available at: [Link]

  • The Solubility of Amphoteric Metal Hydroxides . YouTube. Available at: [Link]

  • 2-(2-Aminoethylamino)-5-nitrobenzoic acid . PubChem. Available at: [Link]

  • 5-(Dimethylamino)-2-nitrobenzoic acid . PubChem. Available at: [Link]

  • Bio-based Green Solvents in Organic Synthesis. An Updated Review . Thieme Chemistry. Available at: [Link]

  • The solubility of 3-nitrobenzoic acid in seven solvents . ResearchGate. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceuticals. Available at: [Link]

  • 2-dimethylamino-5-nitrobenzonitrile . Chemical Synthesis Database. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE . SlideShare. Available at: [https://www.slideshare.net/ रुद्र नारायण साहू/solubility-enhancement-technique-251052210]([Link] रुद्र नारायण साहू/solubility-enhancement-technique-251052210)

  • 5-(dimethylamino)-2-nitrobenzoic acid (C9H10N2O4) . PubChemLite. Available at: [Link]

  • Organic Acids for Stimulation Purposes: A Review . OUCI. Available at: [Link]

  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy . ResearchGate. Available at: [Link]

  • Method of recovering organic acids from aqueous solutions. Google Patents.
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes . ACS Publications. Available at: [Link]

Sources

Technical Guide: Minimizing Isomer Formation During Nitration of 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a high-fidelity protocol for the regioselective nitration of 2-chlorobenzoic acid (2-CBA) to 2-chloro-5-nitrobenzoic acid (5-CNBA), minimizing the formation of the 2-chloro-3-nitrobenzoic acid (3-CNBA) isomer and dinitrated byproducts.

Core Challenge: The nitration of 2-chlorobenzoic acid is governed by the competing directing effects of the chlorine atom (ortho/para-directing, deactivating) and the carboxyl group (meta-directing, deactivating).

  • Position 5 (Major): Para to Cl and Meta to COOH. This position is electronically favored by both substituents.

  • Position 3 (Minor): Ortho to Cl and Ortho to COOH. While electronically activated by the chlorine, this position is sterically hindered.

  • Critical Control Point: Elevated temperatures (>10°C) provide sufficient thermal energy to overcome the steric barrier at the C3 position, significantly increasing the impurity profile.

Reaction Mechanism & Pathway

The following diagram illustrates the electrophilic aromatic substitution pathway and the origin of the isomeric impurities.

NitrationPathways Start 2-Chlorobenzoic Acid (Starting Material) Nitronium Nitronium Ion (NO2+) Major 2-Chloro-5-nitrobenzoic Acid (Major Product) Favored by: Electronic Synergy Start->Major < 10°C (Kinetic Control) Minor 2-Chloro-3-nitrobenzoic Acid (Minor Isomer) Favored by: High Temp Start->Minor > 20°C (Thermodynamic Leakage) DiNitro 2-Chloro-3,5-dinitrobenzoic Acid (Over-nitration) Favored by: Excess HNO3 / High Temp Major->DiNitro Excess HNO3 Minor->DiNitro Excess HNO3

Figure 1: Reaction pathways showing the regioselectivity of 2-chlorobenzoic acid nitration. The C5 position is the kinetically and thermodynamically favored site.

Technical Support & Troubleshooting (Q&A)

Category A: Regioselectivity & Purity[1]

Q1: I am detecting >2% of the 3-nitro isomer. How do I suppress its formation? Root Cause: The activation energy for nitration at the C3 position is higher than at C5 due to steric hindrance between the chloro and carboxyl groups. If the reaction temperature spikes (even locally) during the addition of the nitrating agent, the C3 pathway becomes accessible. Corrective Action:

  • Cryogenic Control: Maintain the bulk solution temperature between 0°C and 5°C throughout the addition of the nitrating mixture [1][2].

  • Addition Rate: Slow the addition rate of HNO3/H2SO4. Use an inline thermometer to ensure the exotherm never raises the temperature above 10°C.

  • Agitation: Increase stirring speed (RPM) to prevent "hot spots" where local concentration and temperature might spike.

Q2: How can I efficiently separate the 3-nitro isomer from the final product? Root Cause: Both isomers have similar solubilities in organic solvents, making extraction difficult. However, they exhibit different lattice energies and solubilities in aqueous media. Protocol:

  • Recrystallization (Standard): Recrystallize the crude solid from boiling water. The 5-nitro isomer is significantly less soluble in cold water than the 3-nitro isomer [2].

  • Alkaline/Acid Reprecipitation (Advanced):

    • Dissolve crude product in water (3.5x weight) and heat to 60°C.

    • Adjust pH to 7.5 with NaOH (solubilizes both as sodium salts).

    • Filter to remove insolubles.

    • Slowly acidify with HNO3 or HCl to pH 2.0 while cooling. The 5-nitro isomer precipitates first and more completely; the 3-nitro isomer tends to remain in the mother liquor [3].

Category B: Yield & Reaction Progress

Q3: My yield is low (<80%), and I see unreacted starting material. Root Cause: Incomplete conversion due to insufficient nitronium ion concentration or water accumulation (which dilutes the acid). Corrective Action:

  • Acid Strength: Ensure you are using fuming nitric acid or 98% H2SO4. Water generated during nitration (

    
    ) dilutes the acid.
    
  • Stoichiometry: Use a slight excess of nitric acid (1.05 - 1.10 equivalents).

  • Post-Addition Stir: After addition, allow the reaction to warm to room temperature (20-25°C) and stir for 2-3 hours to drive the reaction to completion [1].

Q4: The product is dark brown or oily. Root Cause: Oxidative decomposition or polymerization caused by excessive heat or "runaway" nitration. Corrective Action:

  • Quenching: Ensure the reaction mixture is poured into crushed ice, not the other way around. Adding water to the acid mixture generates massive heat, causing immediate decomposition.

  • Purity Check: Verify the purity of the starting 2-chlorobenzoic acid. Transition metal impurities can catalyze oxidation.

Optimized Experimental Protocol

This protocol synthesizes best practices for regiocontrol and safety.

Reagents:

  • 2-Chlorobenzoic acid (Reagent Grade)

  • Sulfuric Acid (98% conc.)[1]

  • Nitric Acid (70% or fuming)

  • Crushed Ice[2]

Step-by-Step Workflow:

  • Dissolution (The Heat Sink):

    • Charge a reactor with Sulfuric Acid (5.0 equiv by weight relative to substrate) .

    • Cool to 0°C .

    • Add 2-Chlorobenzoic acid portion-wise. Note: This dissolution is exothermic. Wait for temp to return to 0°C before proceeding.

  • Nitration (The Critical Step):

    • Prepare a mixed acid solution (HNO3/H2SO4) if using fuming acid, or use straight HNO3 if using 98% H2SO4 as the bulk solvent.

    • Add the nitrating agent dropwise .[3]

    • CONSTRAINT: Temperature must NOT exceed 10°C . If T > 10°C, stop addition immediately.

  • Maturation:

    • Once addition is complete, stir at 0-5°C for 1 hour.

    • Allow to warm to 25°C and stir for 2 hours. Monitor via TLC or HPLC.[4]

  • Quench & Isolation:

    • Pour the reaction mass slowly onto crushed ice (4x weight of acid) with vigorous stirring.

    • Filter the white/off-white precipitate.

    • Wash the filter cake with cold water until the filtrate pH is neutral (pH ~6-7).

  • Purification (Removal of Isomers):

    • Suspend the wet cake in boiling water (approx. 10-15 volumes).

    • Stir for 30 mins.

    • Cool slowly to 4°C.

    • Filter and dry.[5][6]

Quantitative Data Summary
ParameterOptimal RangeImpact of Deviation
Temperature (Addition) 0°C – 5°C>10°C increases 3-nitro isomer & dinitration.
H2SO4 Concentration >95%<90% slows reaction; leads to incomplete conversion.
HNO3 Equivalents 1.05 – 1.10>1.2 increases risk of dinitration (3,5-dinitro).
Quench Medium Crushed IceWater addition causes geotherm/decomposition.

Decision Logic for Purification

Use this logic flow to determine the necessary workup based on crude analysis.

PurificationLogic Check Analyze Crude Product (HPLC/GC) IsomerLevel Is 3-nitro isomer > 0.5%? Check->IsomerLevel Pass Standard Workup: Wash with cold water Dry IsomerLevel->Pass No Fail Purification Required IsomerLevel->Fail Yes Method1 Recrystallization: Boiling Water (10 vol) Cool to 4°C Fail->Method1 Moderate Impurity (<2%) Method2 Acid/Base Precipitation: 1. Dissolve in NaOH (pH 7.5) 2. Filter insolubles 3. Acidify to pH 2.0 Fail->Method2 High Impurity (>2%)

Figure 2: Decision tree for selecting the appropriate purification strategy based on impurity profile.

References

  • BenchChem. Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde (and precursors). Retrieved from .

  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from .

  • GuideChem. How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ. Retrieved from .

  • Google Patents. CN102329237A: Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from .

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Column Clogging During Analysis of Derivatized Samples

Welcome to the Advanced Chromatography Support Hub

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Context: Derivatization enhances sensitivity and selectivity for analytes lacking chromophores (e.g., amino acids, glyphosate, fatty acids). However, it introduces a "chemical paradox": the very reagents required to tag your analyte often possess solubility profiles diametrically opposed to your mobile phase, creating a high risk of column occlusion.

This guide is not a basic manual. It is a root-cause analysis and mitigation system designed to protect your stationary phase while ensuring data integrity.

Module 1: The Chemistry of Clogging (Root Cause Analysis)

Q: Why does my pressure spike immediately after injection, even with filtered samples?

A: You are likely experiencing "Solvent Shock" or "By-product Precipitation."

When you derivatize a sample, you often work in a high-organic or high-pH environment to drive the reaction. Your HPLC method, however, typically begins with a high-aqueous mobile phase to retain polar analytes.

  • The Interface Precipitate: As the sample plug enters the mobile phase stream, a mixing interface forms. If the derivatizing agent (e.g., FMOC-Cl ) or its hydrolysis by-product (FMOC-OH ) is insoluble in the initial mobile phase (e.g., 90% Water), it precipitates instantly at the head of the column.

  • The "FMOC-OH Trap": FMOC-Cl is widely used for secondary amines. Its hydrolysis product, FMOC-OH (9-fluorenylmethanol), is highly hydrophobic and notoriously difficult to solubilize in aqueous buffers. It acts as a "chemical glue" on C18 frits.

Q: Is the clogging caused by the sample matrix or the reagent?

A: It is often a synergistic failure. If you derivatize biological fluids (plasma, urine) without prior protein precipitation, the derivatizing agent (e.g., Acetonitrile in the reagent mix) will precipitate the proteins inside the injector loop or column frit.

Visualizing the Failure Mode:

CloggingMechanism Sample Derivatized Sample (High Organic / High pH) Interface Mixing Interface (Injector/Column Head) Sample->Interface Injection MobilePhase Initial Mobile Phase (High Aqueous / Low pH) MobilePhase->Interface Flow Precipitate Precipitation Event (Reagent + Matrix) Interface->Precipitate Solubility Limit Exceeded Clog Backpressure Spike (System Shutdown) Precipitate->Clog Physical Occlusion

Figure 1: The mechanism of "Solvent Shock" leading to column occlusion at the mixing interface.

Module 2: Pre-Column Defense (Protocols)

Q: How do I remove excess derivatizing reagent before injection?

A: Implement a "Quench and Clean" Protocol. Never rely on the column to separate excess reagent from your analyte if the reagent is present in macro-quantities.

Protocol: The FMOC/Glyphosate Cleanup (Example) Target: Removal of hydrophobic by-products (FMOC-OH) while retaining polar analytes.

  • Derivatization: React sample with FMOC-Cl (borate buffer, pH 9).

  • Quenching: Add a scavenger amine (e.g., Tyramine or Glycine) to react with excess FMOC-Cl immediately. This stops the reaction and prevents uncontrolled hydrolysis.

  • Extraction (The Critical Step):

    • Add an apolar solvent (e.g., Methylene Chloride or Ethyl Acetate ) to the reaction vial.

    • Vortex and Centrifuge.

    • Result: The hydrophobic FMOC-OH and excess FMOC-Cl partition into the organic (top) layer. Your polar derivatized analyte remains in the aqueous (bottom) layer.

  • Injection: Inject only the aqueous layer.

Q: What filtration standard is required for derivatized samples?

A: 0.2 µm is the new standard for UHPLC; 0.45 µm is obsolete for sub-2 µm columns. Derivatization often creates micro-particulates (salts) invisible to the naked eye.

  • Rule: If you use a column with <3 µm particles, you must use a 0.2 µm PTFE or Regenerated Cellulose filter.

  • Warning: Nylon filters can bind certain hydrophobic derivatives (like dye-tagged proteins), causing data loss. Always validate filter recovery.

Module 3: Chromatographic Hardware & Method Optimization

Q: Can I modify my gradient to prevent clogging?

A: Yes. Use a "Cleaning Wave" in every run. Standard gradients often end at 90-95% organic. For derivatized samples, this may not be enough to elute polymerized reagents.

The "Sawtooth" Wash Strategy:

Step Time (min) % Organic (B) Purpose
1 0.0 - 10.0 Gradient Separation of Analytes
2 10.1 - 12.0 100% Elute Hydrophobic Reagents
3 12.1 - 15.0 100% Hold (Essential)

| 4 | 15.1 | Initial | Re-equilibration |

Note: The "Hold" at 100% B is critical. Simply touching 100% and returning immediately often leaves reagents trailing in the column, which precipitate when the mobile phase returns to aqueous conditions for the next injection.

Q: Are guard columns actually necessary?

A: For derivatization methods, they are non-negotiable. A guard column acts as a chemical trap. It is cheaper to replace a $50 guard cartridge every 100 injections than a $800 analytical column.

  • Selection: The guard phase must match the analytical column (e.g., C18 to C18). Mismatched phases cause peak distortion.[1]

Module 4: Emergency Recovery (The "Dead" Column)

Q: My pressure is at 300 bar (4300 psi) and rising. Is the column dead?

A: Not necessarily. Attempt the "Reverse-Flush" Protocol. Particulates from derivatization usually accumulate on the inlet frit. Pushing them through the packed bed will ruin the column. You must push them back out.

The Reverse-Flush Protocol:

  • Disconnect: Remove the column from the detector (to prevent clogging the flow cell).

  • Reverse: Connect the column outlet to the pump. Direct the column inlet to a waste beaker.

  • Flow: Set flow rate to 50% of normal operating flow .

  • Solvent Sequence (The "Solubility Ladder"):

    • Flush 1: 20 Column Volumes (CV) Mobile Phase (removes loose buffer).

    • Flush 2: 20 CV 100% Water (dissolves precipitated salts/buffers).

    • Flush 3: 20 CV 50:50 Methanol:Water (transition).

    • Flush 4: 20 CV 100% Acetonitrile or Methanol (removes hydrophobic FMOC/OPA residues).

    • Flush 5: (Optional for severe cases) 20 CV Isopropanol (high viscosity—lower flow rate to 25%).

  • Return: Re-install in normal direction and check system suitability.

Visualizing the Recovery Workflow:

Recovery Start High Backpressure Detected Disconnect Disconnect Detector Start->Disconnect Reverse Reverse Column Orientation Disconnect->Reverse FlushWater Flush: 100% Water (Remove Salts) Reverse->FlushWater FlushOrganic Flush: 100% ACN/MeOH (Remove Reagents) FlushWater->FlushOrganic Test Standard System Suitability Test FlushOrganic->Test

Figure 2: The Reverse-Flush Protocol for recovering columns clogged by derivatization by-products.

References
  • Phenomenex. (2019). How to Clean an HPLC Column | Reverse Flush Method Explained. YouTube.[2] Link

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Knowledge Base. Link

  • Chromatography Forum. (2021). Glyphosate/glycine FMOC troubleshooting for HPLC. Link

  • Agilent Technologies. (2020). LC Troubleshooting Essentials: Pressure Spikes. LCGC International. Link

  • National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications. PMC. Link

Sources

Technical Support Center: Enhancing Ionization Efficiency for Mass Spectrometry of Derivatized Analytes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for mass spectrometry derivatization. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and selectivity of their mass spectrometry analyses through chemical derivatization. Here, we will address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring your protocols are robust and self-validating.

Introduction: The "Why" of Derivatization

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern analytical science due to its sensitivity and selectivity.[1] However, many molecules, particularly those lacking easily ionizable functional groups or those with low proton affinity, exhibit poor ionization efficiency in common sources like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[2][3] This results in low signal intensity, making detection and quantification challenging, especially at trace levels.

Chemical derivatization addresses this fundamental problem by chemically modifying the analyte to introduce a moiety that is readily ionized.[4][5] The primary goals of derivatization for MS are:

  • To Enhance Ionization Efficiency: By adding a group with high proton affinity or a permanently charged "tag," the analyte's ability to form gas-phase ions is dramatically increased.[5][6]

  • To Improve Chromatographic Separation: Modifying an analyte's polarity can improve its retention and peak shape on reversed-phase or HILIC columns.[1]

  • To Induce Specific Fragmentation: Derivatization can direct fragmentation patterns in tandem MS (MS/MS), leading to more specific and sensitive detection in modes like Multiple Reaction Monitoring (MRM).[7]

This guide will help you navigate the nuances of derivatization to achieve these goals effectively.

Frequently Asked Questions (FAQs)
Q1: My analyte has poor sensitivity in ESI-MS. How do I know if derivatization is the right solution?

If your analyte contains functional groups like alcohols, phenols, aldehydes, ketones, or non-basic amines, it will likely have low ionization efficiency.[4][7] Derivatization is an excellent strategy if you observe a weak or non-existent signal even after optimizing source parameters and sample concentration. The core principle is to attach a chemical group that is significantly easier to ionize than the original molecule.[8] For instance, reagents that introduce a quaternary ammonium group provide a permanent positive charge, ensuring strong signal in positive-ion ESI regardless of mobile phase pH.[6][9]

Q2: How do I select the most appropriate derivatization reagent for my analyte?

The choice of reagent is dictated by two main factors: the functional group(s) on your analyte and the desired analytical outcome.

  • Functional Group Specificity: You must match the reagent's reactive group to the analyte's functional group. For example, silylating agents (e.g., MSTFA) target active hydrogens in alcohols, amines, and carboxylic acids, while reagents like Girard's Reagent T specifically target ketones and aldehydes.[5][10]

  • Ionization Enhancement Strategy:

    • For ESI: To enhance positive-ion ESI, select reagents that introduce a basic nitrogen (e.g., dansyl chloride for amines/phenols) or a pre-charged moiety.[7][10]

    • For APCI: This technique is better for less polar compounds, so derivatization can be used to decrease polarity and improve volatilization.[3]

    • For Negative-ion Mode: Reagents containing electrophilic groups like pentafluorobenzyl bromide (PFBBr) are used to tag analytes for sensitive detection in negative-ion mode.[11]

The table below summarizes common reagents and their applications.

Table 1: Common Derivatization Reagents for Mass Spectrometry
Reagent NameTarget Functional Group(s)Mass Shift (Monoisotopic)Key Characteristics & Ionization Mode
Dansyl Chloride Primary/Secondary Amines, Phenols+233.051 DaAdds a highly basic dimethylamino group. Enhances positive ionization (ESI).[7]
Girard's Reagent T (GRT) Ketones, Aldehydes+113.087 DaIntroduces a permanent positive charge (quaternary amine). Ideal for ESI.[5]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Alcohols, Carboxylic Acids, Amines+72.037 Da (per TMS group)Increases volatility for GC-MS and can improve ESI response.[12]
2-picolylamine (PA) Carboxylic Acids+92.063 DaAdds a basic pyridine ring, significantly improving positive ionization.[13]
Amplifex™ (DMEQ-TAD) Dienes (e.g., Vitamin D)+451.180 DaCookson-type reagent that provides high ionization efficiency for specific structures.[14]
PFBBr (Pentafluorobenzyl Bromide) Alcohols, Phenols, Thiols, Carboxylic Acids+180.977 DaAdds a highly electronegative group for sensitive analysis in negative-ion mode.[11]
Troubleshooting Guide: From Reaction to Detection

This section addresses specific experimental issues you may encounter.

Workflow for Derivatization and LC-MS Analysis

Derivatization_Workflow cluster_prep Offline Preparation cluster_online Online LC-MS System Sample Analyte in Solution Reaction Derivatization Reaction (Optimize Time, Temp, pH) Sample->Reaction Reagent Prepare Derivatization Reagent Reagent->Reaction Cleanup Optional: Sample Cleanup (SPE, LLE) Reaction->Cleanup If high background or ion suppression LC LC Separation Reaction->LC Direct Injection Cleanup->LC MS MS Detection (Optimize Source Parameters) LC->MS Data Data Analysis MS->Data Troubleshooting_Tree Start Low or No Signal for Derivatized Product Q1 Is MS instrument performing correctly? Start->Q1 A1_No Tune & Calibrate MS with known standard Q1->A1_No No Q2 Is the derivatization reaction working? Q1->Q2 Yes A2_No Optimize reaction conditions (Temp, Time, pH, Reagent Excess) Q2->A2_No No Q3 Is there significant ion suppression? Q2->Q3 Yes A3_Yes Add post-derivatization sample cleanup (SPE) or improve LC separation Q3->A3_Yes Yes A4_Final Re-optimize MS source parameters for derivative (Voltage, Gas, Temp) Q3->A4_Final No

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2-Amino-5-Nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation protocol for the quantitative analysis of 2-amino-5-nitrophenol, a compound of significant interest in the cosmetic and chemical industries. As an essential intermediate in the synthesis of various dyes and a component in hair coloring products, ensuring its precise quantification is paramount for quality control, safety assessment, and regulatory compliance.[1][2] This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, empowering researchers and drug development professionals to select and validate analytical techniques that are truly fit for purpose.

The Imperative of Method Validation: Foundational Principles

An analytical method, regardless of its sophistication, is only as reliable as its validation. The validation process provides documented evidence that a method is suitable for its intended use. For the analysis of 2-amino-5-nitrophenol, this means the method must be able to consistently and accurately measure the analyte in a given sample matrix. The globally recognized framework for this process is provided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the essential performance characteristics to be evaluated.[3][4]

Core Validation Parameters (ICH Q2(R2)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4]

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. While High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application, more advanced techniques offer significant advantages in specific scenarios.

A. The Standard: Reverse-Phase HPLC with UV Detection (HPLC-UV)

Reverse-Phase HPLC is the most common and robust method for the analysis of 2-amino-5-nitrophenol. The molecule's polarity and UV-absorbing properties make it ideally suited for this technique. A study focused on the dermal absorption of 2-amino-5-nitrophenol provides an excellent example of a well-validated HPLC-UV method.[7][8] This method demonstrated high accuracy (93.1–110.2%) and good precision (1.1–8.1% CV) across various biological matrices.[7][8]

Table 1: Representative HPLC-UV Chromatographic Conditions

ParameterConditionRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)The non-polar C18 stationary phase effectively retains the moderately polar 2-amino-5-nitrophenol.
Mobile Phase Acetonitrile and Water (with acid)A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile) allows for the controlled elution of the analyte. Phosphoric or formic acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.[9]
Elution Mode Isocratic or GradientIsocratic elution is simpler and sufficient for basic quantification. Gradient elution may be required to resolve the analyte from impurities in complex samples.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Detection UV-Vis Detector (e.g., at 230 nm)2-amino-5-nitrophenol contains a chromophore that absorbs UV light, allowing for sensitive detection.
Column Temp. Ambient or controlled (e.g., 30 °C)Temperature control enhances the reproducibility of retention times.
B. High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times and improved resolution. Most HPLC methods for 2-amino-5-nitrophenol can be readily transferred to a UPLC system with appropriate adjustments to flow rate and injection volume, making it an excellent option for high-throughput screening.[9][10]

C. High-Sensitivity Alternative: UPLC with High-Resolution Mass Spectrometry (UPLC-HRMS)

For applications requiring ultra-low detection limits, such as analyzing metabolites in biological fluids, coupling UPLC with a high-resolution mass spectrometer like a Q-Orbitrap is the gold standard.[11][12] This technique offers superior sensitivity and selectivity compared to UV detection. A validated UPLC-Q-Orbitrap HRMS method for 2-amino-5-nitrophenol in blood demonstrated an LOQ as low as 2.0-7.4 µg/L, a level of sensitivity unattainable with standard HPLC-UV.[11][12]

Table 2: Performance Comparison of Analytical Methods

ParameterHPLC-UVUPLC-Q-Orbitrap HRMSPrimary Application
Linearity (r²) > 0.999[7][8]> 0.999[11][12]Both excellent
Precision (%RSD) < 10%[7][8]< 10%[12]Both highly precise
LOQ ~0.5 µg/mL< 8 µg/L (~0.008 µg/mL)[11][12]UPLC-HRMS is significantly more sensitive
Selectivity GoodExcellentHRMS provides mass-based selectivity, eliminating interferences
Analysis Time 5-15 min1-5 minUPLC offers faster run times
Application Quality control, formulation analysisMetabolite studies, trace impurity analysisMethod choice depends on sensitivity needs

Visualizing the Workflow and Decision Process

To ensure clarity and logical flow, the following diagrams illustrate the validation workflow and a decision-making process for method selection.

HPLC_Validation_Workflow cluster_plan Phase 1: Planning & Development cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Reporting & Implementation dev Method Development & Optimization protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Compile Validation Report robust->report routine Implement for Routine Analysis report->routine

Caption: Workflow for HPLC Method Validation.

Method_Selection_Tree start Start: Define Analytical Need matrix Sample Matrix? start->matrix sensitivity Sensitivity Required? matrix->sensitivity Simple (e.g., Bulk Material) hrms Use UPLC-HRMS Method matrix->hrms Complex (e.g., Blood, Tissue) throughput High Throughput Needed? sensitivity->throughput Moderate (µg/mL range) sensitivity->hrms Very High (ng/mL or pg/mL range) hplc Use Validated HPLC-UV Method throughput->hplc No uplc Adapt to UPLC-UV Method throughput->uplc Yes

Caption: Decision Tree for Method Selection.

Detailed Experimental Protocol: Validation of an HPLC-UV Method

This section provides a self-validating, step-by-step protocol for the validation of an HPLC-UV method for quantifying 2-amino-5-nitrophenol, grounded in ICH Q2(R2) principles.

Objective: To validate an isocratic reverse-phase HPLC-UV method for the quantification of 2-amino-5-nitrophenol in a drug substance.

Step 1: System Suitability Testing (SST)
  • Causality: Before any validation experiments, the suitability of the chromatographic system must be established. This ensures the equipment is performing correctly on the day of analysis.

  • Procedure:

    • Prepare a standard solution of 2-amino-5-nitrophenol at a working concentration (e.g., 50 µg/mL).

    • Make five replicate injections of this standard.

    • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

  • Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%.

Step 2: Specificity
  • Causality: To prove the method can differentiate the analyte from potential interferences.

  • Procedure:

    • Inject a blank solution (mobile phase or sample matrix without analyte).

    • Inject a solution of the 2-amino-5-nitrophenol standard.

    • Inject a sample containing the analyte along with known impurities or degradation products (if available).

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be resolved from all other peaks (resolution > 2).

Step 3: Linearity and Range
  • Causality: To demonstrate a proportional relationship between detector response and analyte concentration over a defined range.

  • Procedure:

    • Prepare a stock solution of 2-amino-5-nitrophenol (e.g., 1000 µg/mL).

    • Perform serial dilutions to create at least five concentration levels covering the expected working range (e.g., 10, 25, 50, 75, 100 µg/mL).

    • Inject each concentration level in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Step 4: Accuracy
  • Causality: To determine how close the measured value is to the true value.

  • Procedure:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., low, medium, high; 80%, 100%, 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the concentration of the analyte using the previously established calibration curve.

    • Express the result as a percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

Step 5: Precision
  • Causality: To assess the method's consistency under different conditions.

  • Procedure:

    • Repeatability (Intra-assay):

      • Prepare six identical samples at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the %RSD of the results.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.

      • Compare the results from both sets and perform a statistical analysis (e.g., F-test) to ensure there is no significant difference.

  • Acceptance Criteria: %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Step 6: LOD & LOQ
  • Causality: To establish the lower limits of the method's capabilities.

  • Procedure (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

    • Confirm the LOQ by preparing a sample at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: The LOQ must be demonstrated with an accuracy of 80-120% and precision of %RSD ≤ 10%.

Conclusion

The robust analysis of 2-amino-5-nitrophenol is reliably achieved using a well-validated reverse-phase HPLC-UV method. This guide has demonstrated that while HPLC-UV serves as the foundational technique for routine quality control, alternatives such as UPLC and UPLC-HRMS offer significant advantages in speed and sensitivity, respectively. The selection of the most appropriate method hinges on a clear understanding of the analytical requirements, including sample complexity, required throughput, and necessary detection limits. By adhering to the systematic validation principles outlined by the ICH and detailed in this protocol, researchers and scientists can ensure the generation of accurate, reliable, and defensible data, upholding the highest standards of scientific integrity.

References

  • Title: Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 2-Amino-5-nitrophenol - SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo Source: Zenodo URL: [Link]

  • Title: CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents Source: Google Patents URL
  • Title: Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PubMed Source: PubMed URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific Source: Acta Scientific URL: [Link]

  • Title: Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Separation of (2-Amino-5-nitrophenoxy)acetic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - Frontiers Source: Frontiers URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Source: National Center for Biotechnology Information URL: [Link]

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A Comparative Analysis of Synthesis Routes for 2-amino-5-nitrobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-nitrobenzoic acid, also known as 5-nitroanthranilic acid, is a pivotal intermediate in the synthesis of a wide array of organic molecules. Its unique trifunctional structure, featuring an aromatic ring substituted with a carboxylic acid, an amino group, and a nitro group, makes it a versatile building block in the pharmaceutical and dye industries.[1] The strategic positioning of these functional groups allows for a diverse range of chemical transformations, enabling the construction of complex heterocyclic systems and chromophores.[1]

This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to 2-amino-5-nitrobenzoic acid. As a Senior Application Scientist, my objective is to furnish researchers, scientists, and drug development professionals with a detailed, side-by-side evaluation of these methodologies. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most appropriate synthesis strategy for your specific research and development needs.

Core Synthesis Pathways: A Mechanistic Overview

There are three primary routes for the synthesis of 2-amino-5-nitrobenzoic acid, each originating from a different starting material: N-acetylaminobenzoic acid, 5-nitroisatin, and p-nitroaniline.

Pathway 1: Nitration of N-Acetylaminobenzoic Acid

This is a classical and widely employed two-step approach that begins with the readily available anthranilic acid.

  • Acetylation of Anthranilic Acid: The initial step involves the protection of the amino group of anthranilic acid by acetylation with acetic anhydride. This is a crucial manipulation as it prevents the oxidation of the amino group during the subsequent nitration step and deactivates the ring to a degree, helping to control the regioselectivity of the nitration.[2]

  • Nitration of N-Acetylaminobenzoic Acid: The resulting N-acetylanthranilic acid is then subjected to electrophilic aromatic substitution using a nitrating mixture, typically a combination of nitric acid and sulfuric acid. The acetylamino group is an ortho-, para-director. Due to the steric hindrance from the ortho-acetylamino and ortho-carboxylic acid groups, the incoming nitro group is directed to the para position (position 5).

  • Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic Acid: The final step is the deprotection of the amino group by acid-catalyzed hydrolysis of the amide linkage. This is typically achieved by refluxing the 5-nitro-N-acetyl-o-aminobenzoic acid in the presence of a strong acid like hydrochloric acid to yield the final product.[2]

Anthranilic_Acid Anthranilic Acid N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetylanthranilic_Acid Acetic Anhydride Five_Nitro_N_acetyl_o_aminobenzoic_Acid 5-Nitro-N-acetyl-o-aminobenzoic Acid N_Acetylanthranilic_Acid->Five_Nitro_N_acetyl_o_aminobenzoic_Acid HNO₃ / H₂SO₄ Two_Amino_Five_nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid Five_Nitro_N_acetyl_o_aminobenzoic_Acid->Two_Amino_Five_nitrobenzoic_Acid Hydrolysis (H⁺)

Caption: Synthesis of 2-Amino-5-nitrobenzoic Acid from Anthranilic Acid.

Pathway 2: Oxidative Cleavage of 5-Nitroisatin

This route offers a more direct, one-step approach to the target molecule, starting from 5-nitroisatin.

The reaction proceeds via an oxidative cleavage of the α-dicarbonyl moiety of the isatin ring. In an alkaline medium, typically aqueous sodium hydroxide, the isatin ring is opened. The subsequent addition of an oxidizing agent, such as hydrogen peroxide, leads to the cleavage of the bond between the two carbonyl carbons, followed by rearrangement to form the corresponding aminobenzoic acid. This method is often favored for its simplicity and use of relatively mild and environmentally benign reagents.

Five_Nitroisatin 5-Nitroisatin Two_Amino_Five_nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid Five_Nitroisatin->Two_Amino_Five_nitrobenzoic_Acid H₂O₂ / NaOH

Caption: Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin.

Pathway 3: Multi-step Synthesis from p-Nitroaniline

This pathway is a more complex, multi-step route that introduces the carboxylic acid functionality onto the p-nitroaniline backbone. While less direct, it utilizes a common and inexpensive starting material.

The conceptual steps are as follows:

  • Protection of the Amino Group: Similar to the first pathway, the amino group of p-nitroaniline is typically protected, for example, by acetylation, to prevent side reactions in the subsequent steps.[2]

  • Diazotization: The protected p-nitroaniline is then diazotized using a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.[3]

  • Sandmeyer Reaction (Cyanation): The diazonium salt is then subjected to a Sandmeyer reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce a nitrile group onto the aromatic ring.[3][4]

  • Hydrolysis of the Nitrile: The nitrile group is subsequently hydrolyzed to a carboxylic acid under acidic or basic conditions.[5][6]

  • Deprotection: Finally, the protecting group on the amino function is removed to yield 2-amino-5-nitrobenzoic acid.

p_Nitroaniline p-Nitroaniline Protected_p_Nitroaniline Protected p-Nitroaniline p_Nitroaniline->Protected_p_Nitroaniline Protection Diazonium_Salt Diazonium Salt Protected_p_Nitroaniline->Diazonium_Salt Diazotization Nitrile_Intermediate Nitrile Intermediate Diazonium_Salt->Nitrile_Intermediate Sandmeyer Reaction (CuCN) Protected_Target Protected Target Molecule Nitrile_Intermediate->Protected_Target Hydrolysis Two_Amino_Five_nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid Protected_Target->Two_Amino_Five_nitrobenzoic_Acid Deprotection

Caption: Conceptual Pathway from p-Nitroaniline.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route is often a trade-off between factors such as yield, purity, cost of starting materials, number of steps, and ease of execution. The following table provides a comparative summary of the three main pathways.

ParameterPathway 1: From N-Acetylaminobenzoic AcidPathway 2: From 5-NitroisatinPathway 3: From p-Nitroaniline
Starting Material Anthranilic Acid5-Nitroisatinp-Nitroaniline
Number of Steps 3 (Acetylation, Nitration, Hydrolysis)14-5 (Protection, Diazotization, Cyanation, Hydrolysis, Deprotection)
Overall Yield ~50-60% (reported)~74-77%Variable, generally lower due to multiple steps
Key Reagents Acetic anhydride, HNO₃, H₂SO₄, HClH₂O₂, NaOHAcetic anhydride, NaNO₂, CuCN, strong acid/base
Reaction Conditions Nitration at low temperature (<10 °C), Hydrolysis at refluxMild conditions (10 °C)Diazotization at low temperature (0-5 °C)
Advantages Well-established, uses common reagents.High yield, one-step, milder conditions.Inexpensive starting material.
Disadvantages Multi-step, moderate overall yield, use of strong acids.Starting material may be less readily available or more expensive.Multi-step, lower overall yield, use of toxic cyanide reagents.

Detailed Experimental Protocols

Protocol 1: Synthesis from N-Acetylaminobenzoic Acid

Step 1: Acetylation of Anthranilic Acid to N-Acetylanthranilic Acid

  • In a 150 mL four-necked flask equipped with a reflux condenser, add 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.[2]

  • Heat the mixture to 60 °C and add 3 mL of hydrochloric acid. The temperature will spontaneously rise to around 70 °C.[2]

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 10-15 minutes.

  • Cool the reaction mixture and slowly add water to hydrolyze the excess acetic anhydride.

  • Collect the precipitated N-acetylanthranilic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-Acetylaminobenzoic Acid

  • In a 250 mL four-necked flask, prepare a mixture of 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid, and cool it to room temperature.[2]

  • With stirring, add 9 g (0.05 mol) of dry N-acetylaminobenzoic acid.

  • After 30 minutes, cool the mixture to 9 °C in an ice-water bath.[2]

  • Slowly add a pre-cooled mixture of 4.8 g of concentrated nitric acid and 9.6 g of concentrated sulfuric acid, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3 hours.[2]

  • Pour the reaction mixture into 200 mL of ice water to precipitate the solid. Let it stand overnight.[2]

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic Acid

  • In a 250 mL four-necked flask, place 7.5 g (0.0335 mol) of the 5-nitro-N-acetyl-o-aminobenzoic acid obtained in the previous step, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.[2]

  • Reflux the mixture at 81 °C for 1.5 hours.[2]

  • Cool the mixture, and collect the precipitated product by vacuum filtration.

  • Wash the solid twice with water and dry to obtain 2-amino-5-nitrobenzoic acid.

Protocol 2: Synthesis from 5-Nitroisatin
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3.3 g (0.017 mol) of 5-nitroisatin in 100 mL of a 1 M sodium hydroxide solution.

  • Place the flask in an ice bath and cool the solution to 10 °C with continuous stirring.

  • Slowly add 3 mL (approximately 0.026 mol) of 30% hydrogen peroxide dropwise to the cooled solution, maintaining the temperature at or below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours.

  • Acidify the reaction mixture to a pH of 3-4 by the slow addition of glacial acetic acid. A yellow precipitate of the crude product will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water.

Purification of 2-Amino-5-nitrobenzoic Acid

The crude 2-amino-5-nitrobenzoic acid obtained from any of the above routes can be purified by recrystallization.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. The purified product should have a melting point of approximately 267-270 °C (with decomposition).

Experimental Workflow Visualization

cluster_0 Pathway 1: From N-Acetylaminobenzoic Acid cluster_1 Pathway 2: From 5-Nitroisatin cluster_2 Pathway 3: From p-Nitroaniline (Conceptual) P1_Start Anthranilic Acid P1_Step1 Acetylation P1_Start->P1_Step1 P1_Intermediate1 N-Acetylanthranilic Acid P1_Step1->P1_Intermediate1 P1_Step2 Nitration P1_Intermediate1->P1_Step2 P1_Intermediate2 5-Nitro-N-acetyl-o-aminobenzoic Acid P1_Step2->P1_Intermediate2 P1_Step3 Hydrolysis P1_Intermediate2->P1_Step3 P1_End 2-Amino-5-nitrobenzoic Acid P1_Step3->P1_End P2_Start 5-Nitroisatin P2_Step1 Oxidative Cleavage P2_Start->P2_Step1 P2_End 2-Amino-5-nitrobenzoic Acid P2_Step1->P2_End P3_Start p-Nitroaniline P3_Step1 Protection P3_Start->P3_Step1 P3_Intermediate1 Protected p-Nitroaniline P3_Step1->P3_Intermediate1 P3_Step2 Diazotization & Sandmeyer P3_Intermediate1->P3_Step2 P3_Intermediate2 Nitrile Intermediate P3_Step2->P3_Intermediate2 P3_Step3 Hydrolysis & Deprotection P3_Intermediate2->P3_Step3 P3_End 2-Amino-5-nitrobenzoic Acid P3_Step3->P3_End

Caption: Comparative workflow of the three main synthesis routes.

Conclusion

The selection of an optimal synthetic route for 2-amino-5-nitrobenzoic acid is contingent upon the specific requirements of the research or manufacturing process.

  • The pathway from N-acetylaminobenzoic acid is a reliable and well-documented method, suitable for laboratory-scale synthesis where the starting material, anthranilic acid, is readily available.

  • The oxidative cleavage of 5-nitroisatin presents a highly efficient and more streamlined alternative, offering a higher yield in a single step with milder reagents, making it an attractive option if the starting isatin is accessible.

  • The route from p-nitroaniline is a more complex, multi-step process that may be considered if p-nitroaniline is a significantly more cost-effective starting material and the handling of cyanide reagents is feasible.

This guide has provided a detailed comparison of these primary synthesis routes, supported by experimental protocols and mechanistic insights, to empower researchers to make informed decisions in their synthetic endeavors.

References

  • An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem.
  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Application Note and Detailed Protocol - Benchchem.
  • The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis - Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]

  • 21.03 Sandmeyer Reaction | OrganicChemGuide - organic chemistry tutor. Available at: [Link]

  • Why is it impossible to prepare p-nitroaniline directly from aniline? - Quora. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at: [Link]

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II - StudySmarter. Available at: [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. Available at: [Link]

  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem.
  • REACTIONS OF DIAZONIUM SALTS - 1. Replacement of nitrogen - University of Calgary. Available at: [Link]

  • 2-Amino-5-nitrobenzoic acid - ResearchGate. Available at: [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents.
  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes - Save My Exams. Available at: [Link]

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Navigating the Pitfalls of Promiscuity: A Comparative Guide to the Cross-Reactivity of 2-(Dimethylamino)-5-nitrobenzoic Acid Derivatives in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For the bench scientist, the pursuit of clean, reproducible data is paramount. In the complex world of biochemical and cell-based assays, the tools we use can sometimes be a source of confounding results. This guide offers an in-depth analysis of a class of compounds frequently encountered in drug discovery and chemical biology: derivatives of 2-(Dimethylamino)-5-nitrobenzoic acid. While structurally simple, these nitroaromatic compounds harbor a propensity for non-specific interactions that can lead to misleading data. Here, we dissect the mechanisms of their cross-reactivity, provide a framework for comparing the potential for interference among different derivatives, and offer robust experimental protocols to identify and mitigate these off-target effects.

The Double-Edged Sword: Utility and Interference of Nitroaromatic Compounds

Derivatives of this compound and its parent compound, 2-amino-5-nitrobenzoic acid, are versatile chemical building blocks used in the synthesis of a wide range of molecules, including dyes and heterocyclic compounds with potential therapeutic applications.[1] However, their utility is shadowed by their classification as Pan-Assay Interference Compounds (PAINS). PAINS are notorious for producing false-positive results in high-throughput screening campaigns by interacting with assays through mechanisms unrelated to specific binding at the intended target.[2][3] For the unsuspecting researcher, this can lead to wasted time, resources, and the pursuit of dead-end leads.

The primary culprits behind the promiscuous behavior of these nitroaromatic compounds are their inherent electronic and physicochemical properties. The electron-withdrawing nature of the nitro group, combined with the aromatic ring system, creates a scaffold that is ripe for a variety of non-specific interactions within the complex milieu of a biological assay.[4]

Unraveling the Mechanisms of Cross-Reactivity

The interference of this compound derivatives in assays can be broadly categorized into three main mechanisms: spectroscopic interference, fluorescence quenching, and chemical reactivity.

Spectroscopic Interference

Many nitroaromatic compounds are colored and absorb light in the visible spectrum.[4] This can directly interfere with colorimetric assays where the readout is a change in absorbance at a specific wavelength. If a test compound absorbs light at or near the same wavelength as the product of an enzymatic reaction, it can lead to a false-positive or false-negative result, depending on the assay format.

Fluorescence Quenching

A more insidious form of interference, particularly in fluorescence-based assays, is quenching. The electron-deficient nitroaromatic ring can act as an efficient quencher of fluorescence through a process known as photo-induced electron transfer (PET).[5][6][7] In this process, the excited-state fluorophore (e.g., a fluorescent substrate or product) transfers an electron to the nitroaromatic compound, returning to its ground state without emitting a photon.[6] This results in a decrease in the fluorescence signal, which can be misinterpreted as enzyme inhibition or another biological effect.

dot

Caption: Mechanism of fluorescence quenching by nitroaromatic compounds.

Chemical Reactivity

The electrophilic nature of the nitroaromatic ring, along with the presence of other reactive functional groups, can lead to direct covalent modification of assay components. Thiols, present in the cysteine residues of many enzymes, are particularly susceptible to reaction with electrophilic compounds. Such covalent modification can irreversibly inactivate an enzyme, leading to a potent but non-specific inhibitory effect.

A Comparative Look at Derivatives: Structure-Interference Relationships

While direct comparative data on the cross-reactivity of various this compound derivatives is scarce in the public domain, we can infer potential differences based on established structure-activity relationship (SAR) principles for nitroaromatic compounds.[3][8][9] The position of the nitro group and the nature of other substituents on the aromatic ring can significantly influence the electronic properties and steric hindrance, thereby affecting the potential for interference.

Derivative/IsomerPredicted Interference PotentialRationale
This compound HighThe nitro group at the para-position to the dimethylamino group can strongly withdraw electron density, enhancing its quenching ability. The dimethylamino group itself can contribute to the electronic properties.
4-(Dimethylamino)-3-nitrobenzoic acid HighThe ortho-nitro group can sterically influence the carboxylate group, potentially altering reactivity. The strong inductive effect of the nitro group remains.[10]
2-Amino-5-nitrobenzoic acid HighThe parent amine is a known PAIN.[4] The primary amine is also a potential site for chemical reactions in an assay.
5-Amino-2-nitrobenzoic acid Moderate to HighThe positional isomerism can affect the electronic distribution and steric accessibility of the nitro and amino groups, potentially altering reactivity and quenching efficiency.[11]
Derivatives lacking the nitro group LowThe nitro group is the primary driver of the strong electron-withdrawing and fluorescence quenching properties. Its removal is expected to significantly reduce interference.

Disclaimer: This table is based on inferred properties from related compounds and general SAR principles. Experimental validation is crucial.

A Practical Guide to Identifying and Mitigating Interference

Researchers can and should perform their own due diligence to identify potential assay interference from this compound derivatives and other suspicious compounds. The following protocols provide a framework for these validation studies.

Protocol 1: Assessing Spectroscopic Interference

Objective: To determine if a test compound absorbs light at the wavelength used for an absorbance-based assay.

Materials:

  • Test compound (e.g., this compound derivative)

  • Assay buffer

  • Spectrophotometer capable of wavelength scanning

  • 96-well clear microplate

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound in the assay buffer, covering the concentration range to be used in the primary assay.

  • Add the dilutions to the wells of the 96-well plate.

  • Include wells with assay buffer alone as a blank.

  • Scan the absorbance of the plate across a range of wavelengths, including the specific wavelength used in your primary assay.

  • Analysis: Examine the absorbance spectra. If the test compound shows significant absorbance at the assay wavelength, it is likely to interfere.

Protocol 2: Detecting Fluorescence Quenching

Objective: To determine if a test compound quenches the fluorescence of a reporter molecule used in an assay.

Materials:

  • Test compound

  • Fluorescent reporter molecule (the same one used in your primary assay)

  • Assay buffer

  • Fluorescence plate reader

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare a solution of the fluorescent reporter molecule in assay buffer at the concentration used in the primary assay.

  • Prepare a serial dilution of the test compound in assay buffer.

  • In the microplate, add the fluorescent reporter solution to each well.

  • Add the serial dilutions of the test compound to the wells. Include control wells with only the fluorescent reporter and assay buffer.

  • Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.

  • Analysis: Calculate the percentage of fluorescence quenching at each concentration of the test compound relative to the control wells. Significant quenching indicates a high potential for assay interference.

dot

Assay_Interference_Workflow Start Start: Suspected Interfering Compound Primary_Assay Primary Assay (e.g., Enzymatic) Start->Primary_Assay Positive_Hit Apparent 'Hit' (e.g., Inhibition) Primary_Assay->Positive_Hit Validation Validation Assays Positive_Hit->Validation Spec_Interference Protocol 1: Spectroscopic Interference Validation->Spec_Interference Colorimetric Assay? Fluor_Quenching Protocol 2: Fluorescence Quenching Validation->Fluor_Quenching Fluorescence Assay? Aggregation_Test Protocol 3: Aggregation Test Validation->Aggregation_Test Interference_Confirmed Interference Confirmed: False Positive Spec_Interference->Interference_Confirmed No_Interference No Significant Interference: Potential True Hit Spec_Interference->No_Interference Fluor_Quenching->Interference_Confirmed Fluor_Quenching->No_Interference Aggregation_Test->Interference_Confirmed Aggregation_Test->No_Interference

Caption: Workflow for identifying assay interference.

Protocol 3: Investigating Compound Aggregation

Objective: To determine if the observed activity of a test compound is due to the formation of aggregates that can non-specifically inhibit enzymes.

Materials:

  • Test compound

  • Components of the primary assay (enzyme, substrate, etc.)

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100 or Tween-20)

  • Plate reader for the primary assay

Procedure:

  • Perform the primary assay with a dose-response curve of the test compound.

  • In parallel, perform the same assay, but with the inclusion of a low concentration of a non-ionic detergent (typically 0.01-0.1%) in the assay buffer.

  • Analysis: Compare the dose-response curves in the presence and absence of the detergent. If the apparent activity of the test compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is acting as an aggregator.

Seeking Safer Harbors: Alternatives to Nitroaromatic Compounds

When the potential for cross-reactivity with this compound derivatives is high, or when these validation assays confirm interference, it is prudent to seek alternative reagents. The choice of an alternative will be highly dependent on the specific application.

  • For applications requiring an amino-substituted benzoic acid scaffold: Consider derivatives that lack the nitro group. While their reactivity will be different, they are less likely to cause spectroscopic and fluorescence-based interference.

  • In assays for thiol quantification: While not a direct structural analog, 5-(2-Aminoethyl)dithio-2-nitrobenzoate (ADNB) has been proposed as a more base-stable alternative to the related compound, Ellman's reagent (DTNB), which also contains a nitroaromatic moiety.[12][13] This highlights the principle of seeking functional alternatives with improved properties.

  • For derivatization of amines in metabolomics: A variety of reagents with different reactivity and detection properties are available, such as Dansyl-Cl, Fmoc-Cl, and OPA.[14] A comparative study of these can identify the optimal choice for a given analytical method.

Conclusion: A Call for Vigilance

The family of this compound derivatives represents a class of chemical tools that, while useful, demand a high degree of scrutiny from the bench scientist. Their inherent properties as nitroaromatic compounds predispose them to a range of non-specific interactions that can confound assay results. By understanding the mechanisms of this cross-reactivity, employing a structure-activity mindset, and rigorously validating potential hits with the protocols outlined in this guide, researchers can navigate the pitfalls of these promiscuous compounds. This vigilance is essential for ensuring the integrity of experimental data and for the efficient progression of drug discovery and chemical biology research.

References

  • Vogt, R.A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds.
  • Baell, J.B., & Holloway, G.A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Baell, J., & Walters, M.A. (2014). Chemistry: Chemical con artists foil drug discovery.
  • Kronenberg, S., et al. (2002). Structure-activity relationships and response-surface analysis of nitroaromatics toxicity to the yeast (Saccharomyces cerevisiae). Chemosphere, 46(7), 1017-1025.
  • Sikorski, M., et al. (2005).
  • Pal, A., & Guchhait, N. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. The Journal of Physical Chemistry B, 124(23), 4826-4837.
  • Kukhta, A.V., et al. (2015). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. Journal of Applied Spectroscopy, 82, 455-459.
  • Ju, K.-S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Lin, C.-H., et al. (2007).
  • de Souza, T.B., & de Almeida, L.G. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 2(1), 1-2.
  • Zhang, C.-J., et al. (2021). A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. Dyes and Pigments, 188, 109187.
  • BenchChem. (2025). Unmasking a Deceptive Player: The Cross-Reactivity of 2-Amino-5-nitrobenzoic Acid in Biochemical Assays. BenchChem Technical Guides.
  • Sivaraman, N., et al. (2020). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational validation. New Journal of Chemistry, 44(32), 13813-13824.
  • BenchChem. (2025). Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis. BenchChem Technical Guides.
  • Dahlin, J.L., et al. (2018). PAINS management: open source model to eliminate nuisance compounds. Future Drug Discovery, 1(1), FDD3.
  • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO.
  • Wang, Q., & Li, H. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Ju, K.-S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Zhu, J., Dhimitruka, I., & Pei, D. (2004). 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a more base-stable alternative to Ellman's reagent. Organic Letters, 6(21), 3809-3812.
  • Tai, H.-C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Singh, R., & Whitesides, G.M. (2010). 5-(2-Aminoethyl)
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Guides.
  • Dahlin, J.L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
  • Capuzzi, S.J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
  • BenchChem. (2025). A Comparative Guide to 2-Amino-5-nitrobenzoic Acid and 5-Amino-2-nitrobenzoic Acid for Researchers and Drug Development Professionals. BenchChem Technical Guides.
  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Ostrowska, K., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1299.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-nitrobenzoic acid. Sigma-Aldrich Product Page.
  • Czemierska, K., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Acta Biochimica Polonica, 68(2), 291-297.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid. BenchChem Technical Guides.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • da Silva, P.B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. International Journal of Molecular Sciences, 24(22), 16186.
  • Valdés, H., et al. (2003). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2′,5-dinitrobenzophenone. Request PDF.
  • Caraballo, L., et al. (2000). Analysis of the cross-reactivity between BtM and Der p 5, two group 5 recombinant allergens from Blomia tropicalis and Dermatophagoides pteronyssinus. International Archives of Allergy and Immunology, 123(1), 48-55.
  • Caraballo, L., et al. (2000).
  • Doña, I., et al. (2020). Hypersensitivity Reactions to Multiple Iodinated Contrast Media. Frontiers in Pharmacology, 11, 578635.
  • Varricchi, G., et al. (2025). Mast Cells at the Crossroads of Hypersensitivity Reactions and Neurogenic Inflammation. International Journal of Molecular Sciences, 26(3), 1284.
  • Blanca-López, N., et al. (2022). Changes in Sensitization Patterns in the Last 25 Years in 619 Patients with Confirmed Diagnoses of Immediate Hypersensitivity Reactions to Beta-Lactams. Journal of Investigational Allergology and Clinical Immunology, 32(4), 285-293.

Sources

Evaluating the performance of 3-nitrophenylhydrazine vs. aniline for carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of targeted metabolomics, the accurate quantification of carboxylic acids—ranging from Short-Chain Fatty Acids (SCFAs) to Tricarboxylic Acid (TCA) cycle intermediates—is contingent upon effective derivatization.[1][2][3][4][5][6][7] While Aniline has historically served as a standard reagent, recent comparative data definitively favors 3-Nitrophenylhydrazine (3-NPH) .

This guide provides a technical evaluation of both reagents, supported by experimental data indicating that 3-NPH offers superior derivatization efficiency (~100% vs. 20–100%), higher sensitivity (femtomole LODs), and greater stability in complex biological matrices compared to aniline.

Mechanistic Foundation & Chemistry

Both derivatization strategies rely on carbodiimide-catalyzed coupling, typically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. However, the nucleophilic attack step differs significantly due to the "alpha-effect" present in hydrazines.

The Alpha-Effect Advantage
  • Aniline: A primary aromatic amine. Its nucleophilicity is moderated by the resonance delocalization of the lone pair into the benzene ring.

  • 3-NPH: A hydrazine derivative.[1][2][3][4][5][6][7][8][9][10][11][12] The presence of an adjacent nitrogen atom with a lone pair (the

    
    -atom) significantly enhances the nucleophilicity of the terminal nitrogen. This "alpha-effect" allows 3-NPH to attack the EDC-activated O-acylisourea intermediate more rapidly and completely than aniline, especially in complex matrices where competing nucleophiles (water, proteins) exist.
    
Ionization Physics
  • 3-NPH: Introduces a nitrophenyl moiety.[1][2][3][4][5][6][7][8][9][10][11][12] In Negative Electrospray Ionization (ESI-) , the nitro group provides high electron affinity, stabilizing the negative charge and significantly boosting ionization efficiency.

  • Aniline: Introduces a phenyl group. While it increases hydrophobicity (aiding retention on C18 columns), it lacks the strong electronegative groups required for ultrasensitive ESI- detection, often necessitating Positive Mode (ESI+) analysis which can suffer from higher background noise in biological samples.

Visualization: Reaction Mechanism

The following diagram illustrates the EDC-mediated coupling mechanism for both reagents.

ReactionMechanism cluster_Reagents Nucleophilic Attack Carboxyl Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Unstable Intermediate) Carboxyl->Intermediate + EDC / Pyridine EDC EDC (Activator) EDC->Intermediate Product_NPH 3-NPH Hydrazide (Stable, High ESI- Response) Intermediate->Product_NPH Fast (Alpha-Effect) Product_Aniline Anilide (Variable Stability) Intermediate->Product_Aniline Slower (Competitive) NPH 3-NPH (Hydrazine: High Nucleophilicity) NPH->Product_NPH Aniline Aniline (Amine: Moderate Nucleophilicity) Aniline->Product_Aniline

Figure 1: Comparative reaction mechanism. Note the enhanced pathway for 3-NPH due to the alpha-effect, leading to higher yield.

Experimental Protocols

Protocol A: High-Sensitivity 3-NPH Derivatization (Recommended)

Adapted from Han et al. (2013) and Schwartz-Zimmermann et al. (2024).

Applicability: Plasma, Feces, Urine, Cell Culture Media. Target Analytes: Short-Chain Fatty Acids (SCFAs), TCA Cycle Intermediates (Lactate, Pyruvate, Succinate).

Reagents:
  • Solvent: 50% Aqueous Acetonitrile (ACN).[1][2]

  • Reagent A: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% ACN.

  • Reagent B: 120 mM EDC + 6% Pyridine in 50% ACN.

  • Quench Solution: 200 mM Quinic Acid (optional) or simply dilution.

Step-by-Step Workflow:
  • Sample Prep: Mix 40 µL of sample (supernatant) with 20 µL of Reagent A .

  • Activation: Add 20 µL of Reagent B . Vortex briefly.

  • Incubation: Heat at 40°C for 30 minutes . (Room temperature for 2 hours is also acceptable but less efficient for sterically hindered acids).

  • Dilution: Dilute to 100–500 µL with 10% ACN (depending on expected concentration).

  • Analysis: Inject 1–5 µL into LC-MS/MS (ESI Negative Mode).

Protocol B: Aniline Derivatization (Legacy)

Adapted from Chan et al. and comparative studies.

Applicability: General organic acids (less suitable for complex matrices).

Reagents:
  • Reagent A: 35 mM Aniline in 50% ACN.[2]

  • Reagent B: 35 mM EDC in 50% ACN.[1][2]

Step-by-Step Workflow:
  • Mixing: Mix 90 µL sample with 5 µL Reagent A and 50 µL Reagent B .

  • Incubation: Incubate at 4°C for 2 hours . (Low temperature often required to prevent side reactions, though this slows kinetics).

  • Quenching: Add 50 µL of 100 mM Formic Acid and 50 µL of 18.5 mM 2-mercaptoethanol (to scavenge excess EDC).

  • Analysis: Inject into LC-MS/MS.

Performance Evaluation: The Data

The following data summarizes head-to-head comparisons in complex matrices (e.g., bovine rumen fluid, feces).

Metric3-NPH (Hydrazine)Aniline (Amine)Verdict
Derivatization Efficiency ~100% (Consistent)20% – 100% (Highly Variable)3-NPH Wins
Matrix Recovery (

-IS)
95% – 105% ~45% (Significant Suppression)3-NPH Wins
Limit of Detection (LOD) 10–500 pM (Femtomole range)1–10 nM (Nanomole range)3-NPH Wins
Chromatographic Retention Excellent for C2–C6 acids on C18Good, but peak broadening commonTie/3-NPH
Isotope Labeling

-3-NPH available (Universal IS)
Requires labeled analogs per analyte3-NPH Wins
Critical Analysis of Failure Points
  • Aniline's Matrix Vulnerability: In fecal and plasma samples, aniline derivatization frequently yields concentrations 5x lower than reference methods [1].[1][2][7][8] This is attributed to the "matrix effect" where components in the biological fluid inhibit the EDC-aniline coupling efficiency.

  • Carryover: Aniline derivatives, being less polar than 3-NPH derivatives (which contain the nitro group), often show higher carryover on C18 columns, necessitating longer wash cycles.

Visualizing the Analytical Workflow

To ensure reproducibility, the following workflow diagram outlines the critical path for the 3-NPH method, highlighting Quality Control (QC) checkpoints.

Workflow Sample Biological Sample (Plasma/Feces) ProteinPpt Protein Precipitation (MeOH/ACN) Sample->ProteinPpt Deriv Derivatization Reaction (3-NPH + EDC + Pyridine) ProteinPpt->Deriv Quench Quench/Dilution (Stop Side Reactions) Deriv->Quench QC_Eff QC: Monitor Deriv. Efficiency (Check IS Area) Deriv->QC_Eff LCMS LC-MS/MS Analysis (C18 Column, ESI-) Quench->LCMS Data Quantification (Targeted MRM) LCMS->Data QC_IS QC: Add 13C-Labeled IS (Pre-Derivatization) QC_IS->Sample Normalization

Figure 2: Optimized 3-NPH analytical workflow including critical Quality Control (QC) steps.

Conclusion & Recommendation

For the quantitative analysis of carboxylic acids in biological matrices, 3-Nitrophenylhydrazine (3-NPH) is the superior reagent .

  • Why: It leverages the alpha-effect for near-perfect reaction efficiency and utilizes the nitro group for superior negative-mode ionization.

  • When to use Aniline: Only consider aniline if your mass spectrometer is strictly limited to Positive Mode (ESI+) and you are analyzing simple, clean matrices (e.g., water samples) where matrix suppression is negligible.

Final Recommendation: Adopt the 3-NPH Protocol (Protocol A) for all drug development and metabolomics applications to ensure data integrity and regulatory compliance.

References

  • Schwartz-Zimmermann, H. E., et al. (2024).[1][2] "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry, 416, 1199–1215.

  • Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Electrophoresis, 34(19), 2891-2900.

  • Meng, X., et al. (2021).[13] "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics." Analytical Chemistry, 93(32), 11184–11192.

Sources

Comparative Guide: Top-Down vs. Bottom-Up Proteomics for Derivatized Protein Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and chemical biology, analyzing derivatized proteins —such as Antibody-Drug Conjugates (ADCs), PEGylated therapeutics, or chemically cross-linked complexes—presents a unique analytical paradox. You must balance the need for site-specific localization (where is the modification?) against stoichiometric fidelity (how many modifications per molecule?).

This guide objectively compares Bottom-Up (BU) and Top-Down (TD) proteomics strategies.[1] While BU remains the gold standard for sensitivity and site identification, it suffers from the "inference problem," often obscuring the true heterogeneity of derivatized species. Conversely, TD offers a "bird's-eye view" of proteoforms and drug-to-antibody ratios (DAR) but struggles with the ionization efficiency of large, heterogeneous conjugates.

The Derivatization Dilemma: Context vs. Sensitivity

Derivatization introduces chemical heterogeneity that complicates mass spectrometry. Whether you are attaching a cytotoxic payload to a lysine residue or cross-linking proteins to study topology, the modification alters the physicochemical properties of the analyte.

The Core Trade-Off
FeatureBottom-Up (Peptide-Centric)Top-Down (Proteoform-Centric)
Primary Output Site of modification, Sequence coverageIntact mass, Stoichiometry (DAR), Isoforms
Sensitivity High (Femtomole range)Lower (Picomole range)
Connectivity Lost: Cannot link distant mods on the same chainPreserved: Co-occurring mods are visible
Solubility High (Peptides are generally soluble)Low (Derivatized proteins often hydrophobic)
Data Complexity Moderate (Established search algorithms)High (Complex charge envelopes, isotopic overlap)

Bottom-Up Proteomics: The High-Sensitivity "Microscope"

In the BU workflow, derivatized proteins are enzymatically digested into peptides prior to MS analysis.[2] This is the industry standard for localization .

Expert Insight: The "Missed Cleavage" Trap

When analyzing lysine-derivatized proteins (e.g., TMT labeling or lysine-linked ADCs), standard trypsin digestion is often compromised because trypsin cleaves at the C-terminus of Lys/Arg. If a lysine is derivatized, trypsin cannot bind, resulting in "missed cleavages" and longer, non-standard peptides.

  • Correction: Use Lys-C or Chymotrypsin as alternative or supplemental proteases to ensure coverage of the modified regions [10].

Validated Protocol: Bottom-Up Analysis of Derivatized Proteins

This protocol minimizes the loss of labile modifications during digestion.

  • Denaturation: Dilute protein (50 µg) in 8M Urea/50mM Tris-HCl (pH 8.0).

  • Reduction & Alkylation: Add DTT (5mM, 30 min, 56°C) followed by Iodoacetamide (15mM, 20 min, dark).

    • Note: If your derivatization is thiol-based, skip reduction or use non-reducing conditions to map the native disulfide arrangement.

  • Quenching: Add excess DTT to quench unreacted IAA.

  • Digestion (The Critical Step):

    • Add Lys-C (1:100 enzyme:protein) for 4 hours at 37°C (tolerates urea).

    • Dilute Urea to <1M with Tris buffer.

    • Add Trypsin (1:50) overnight at 37°C.

  • Desalting: Use C18 spin columns (e.g., Pierce). Wash with 0.1% FA; Elute with 50% ACN/0.1% FA.

  • LC-MS/MS: Analyze on a C18 nano-column (75 µm ID). Use HCD fragmentation (Higher-energy Collisional Dissociation) for robust backbone fragmentation of modified peptides.

Top-Down Proteomics: The "Wide-Angle" Proteoform View

Top-Down analysis injects the intact derivatized protein into the MS.[1][3][4] This is the only way to determine the distribution of modifications (e.g., distinguishing a sample that is 50% unmodified and 50% doubly-modified from a sample that is 100% singly-modified).

Expert Insight: Charge State Deconvolution

Derivatized proteins (especially ADCs) are often heterogeneous. In ESI (Electrospray Ionization), this heterogeneity splits the signal into hundreds of channels (different charge states × different number of modifications), drastically lowering the signal-to-noise ratio.

  • Solution: Use Native MS conditions (ammonium acetate buffer) rather than denaturing conditions. This reduces the charge state distribution (fewer charges), concentrating the signal and making the mass spectrum easier to deconvolute [1].

Validated Protocol: Top-Down/Native MS for Derivatized Proteins
  • Buffer Exchange (Critical): Derivatized proteins often sit in PBS or storage buffers with non-volatile salts.

    • Action: Use Zeba Spin Desalting Columns (40K MWCO) to exchange into 150 mM Ammonium Acetate (pH 7.0) .

    • Warning: Do NOT use standard C18 desalting tips for intact proteins >30kDa; they may irreversibly bind or elute poorly.

  • Sample Concentration: Concentrate to ~10 µM using centrifugal filters (Amicon).

  • Direct Infusion or LC:

    • Direct Infusion: Use static nano-electrospray capillaries for maximum sensitivity.

    • LC Separation: Use a PLRP-S (polymeric) or C4 column (wide pore, 300Å+). C18 is too retentive for large hydrophobic proteins.

  • MS Acquisition:

    • Set Source Voltage higher (3-4 kV) to aid desolvation of large ions.

    • Use In-Source CID (20-50 eV) to strip non-covalent adducts without fragmenting the backbone.

    • Set Microscans to 5-10 to average out noise.

Visualizing the Workflow Logic

The following diagram illustrates the divergence in information retrieval between the two methods.

G Start Derivatized Protein Sample (Heterogeneous Mixture) Digestion Enzymatic Digestion (Trypsin/Lys-C) Start->Digestion Path A: Sensitivity Native Native/Intact Prep (Ammonium Acetate) Start->Native Path B: Context Peptides Peptide Mixture (Loss of Connectivity) Digestion->Peptides LCMS_BU LC-MS/MS (C18 Column) Peptides->LCMS_BU Result_BU Result: Exact Site ID (Inferred Proteoform) LCMS_BU->Result_BU IntactIons Intact Ions (Preserved Stoichiometry) Native->IntactIons LCMS_TD Direct Infusion or C4 LC (Orbitrap/FT-ICR) IntactIons->LCMS_TD Result_TD Result: Proteoform Distribution (DAR / Stoichiometry) LCMS_TD->Result_TD

Figure 1: Comparative workflow showing the "Loss of Connectivity" in Bottom-Up vs. the "Preservation of Stoichiometry" in Top-Down workflows.

Comparative Data Analysis

The following table summarizes performance metrics based on current high-resolution Orbitrap and TOF instrumentation [11][17].

MetricBottom-Up (Shotgun)Top-Down (Native/Intact)
Dynamic Range 4-5 orders of magnitude2-3 orders of magnitude
Max Protein Size Unlimited (digested)~150 kDa (Routine), >1 MDa (Specialized)
Throughput High (60+ samples/day)Low (10-20 samples/day)
Derivatization Insight Identifies WHERE the drug/label is attached.Identifies HOW MANY drugs/labels are attached per molecule.
Sample Requirement Low (< 1 µg)High (10-50 µg)
Software Maturity High (MaxQuant, Proteome Discoverer)Developing (BioPharma Finder, ProSight)

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the correct experimental path for your derivatized sample.

DecisionTree Question1 Primary Analytical Goal? Branch_Site Locate Modification Site Question1->Branch_Site Mapping Branch_Stoi Determine Stoichiometry (e.g., DAR) Question1->Branch_Stoi Quant/Distribution Result_BU USE BOTTOM-UP (Trypsin/Lys-C) Branch_Site->Result_BU Question2 Sample Amount? Branch_Stoi->Question2 Question2->Result_BU Low (<1ug) Result_TD USE TOP-DOWN (Native MS) Question2->Result_TD High (>20ug) Result_MD USE MIDDLE-DOWN (IgG-degrading enzymes) Question2->Result_MD Large Protein (>100kDa)

Figure 2: Decision matrix for selecting the optimal proteomics strategy based on analytical goals and sample limitations.

Conclusion

For derivatized proteins, Bottom-Up and Top-Down are not mutually exclusive; they are complementary.[2]

  • Use Bottom-Up when you need to confirm that your conjugation chemistry targeted the correct amino acid residue.

  • Use Top-Down (or Native MS) when you need to quality control the homogeneity of the final product (e.g., ensuring an ADC has an average DAR of 4.0 with minimal unconjugated antibody).

Final Recommendation: For complex biotherapeutics like ADCs, a "Middle-Down" approach (digestion into large 25-50kDa subunits using IdeS or FabRICATOR enzymes) often provides the best balance of solubility, spectral clarity, and structural insight [19].

References

  • MtoZ Biolabs. Workflow of Top-Down Proteomics for Protein Analysis. Retrieved from [Link]

  • Consortium for Top-Down Proteomics. Best practices and benchmarks for intact protein analysis.[5][6] Retrieved from [Link]

  • Pasteur Institute. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Retrieved from [Link]

  • Wikipedia. Top-down proteomics.[2] Retrieved from [Link]

  • ResearchGate. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Retrieved from [Link]

  • Metware Bio. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis. Retrieved from [Link]

  • LCGC International. Top-Down versus Bottom-Up Approaches in Proteomics. Retrieved from [Link]

  • ResearchGate. A comparison of the bottom-up and top-down proteomics approaches for protein identification, quantification, and analysis of PTMs. Retrieved from [Link]

  • Metware Bio. Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. Retrieved from [Link]

  • LCGC International. The Challenge of Accurate Protein Bioanalysis. Retrieved from [Link]

  • YouTube. Top down vs bottom up proteomics. Retrieved from [Link]

  • MDPI. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. Retrieved from [Link]

  • PubMed. A Standardized and Reproducible Proteomics Protocol for Bottom-Up Quantitative Analysis. Retrieved from [Link]

  • NIH. Overcoming Key Technological Challenges in Using Mass Spectrometry for Mapping Cell Surfaces. Retrieved from [Link]

  • Technology Networks. Bottom-Up Proteomics: Principles, Workflow, and Analysis. Retrieved from [Link]

  • ResearchGate. A bottom‐up proteomics workflow for a system containing multiple organisms. Retrieved from [Link]

  • Consortium for Top-Down Proteomics. Antibodies and Protein Drugs. Retrieved from [Link]

  • University of Waterloo. Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Retrieved from [Link]

  • MDPI. Preanalytical Strategies for Native Mass Spectrometry Analysis. Retrieved from [Link]

  • AZoLifeSciences. The Evolution of Mass Spectrometry in Proteomics. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Dimethylamino)-5-nitrobenzoic Acid

[1][2]

Executive Summary

Chemical Identity: 2-(Dimethylamino)-5-nitrobenzoic acid CAS Registry Number: 4405-28-1 Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Combustible Solid[1][2]

Effective disposal of this compound requires strict adherence to oxidative segregation protocols. As a nitro-aromatic compound containing an electron-donating amino group, this reagent presents specific stability challenges in waste streams. This guide outlines the operational workflow for safe sequestration, labeling, and final destruction via high-temperature incineration, ensuring compliance with RCRA (40 CFR) standards and minimizing environmental persistence.

Chemical Hazard Profile & Risk Assessment

Before initiating disposal, the waste generator must validate the chemical state. The presence of the nitro group (

ParameterSpecificationOperational Implication
Physical State Yellow Solid / PowderHigh risk of dust generation; requires respiratory protection (N95/P100).
GHS Classification Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335)Contact with waste streams requires chemically resistant gloves (Nitrile >0.11mm).
Reactivity Incompatible with Strong Oxidizers & Strong BasesCRITICAL: Do not mix with Nitric Acid, Perchlorates, or concentrated NaOH. Risk of exothermic decomposition.
Solubility Low (Water); Soluble (Organics)Waste is typically classified as Solid Chemical Waste unless dissolved in a process solvent.
Thermal Stability Stable at ambient temp; Decomposes at high heatDO NOT AUTOCLAVE. Nitro compounds should never be subjected to pressurized thermal cycles due to explosion risk.

Pre-Disposal: Segregation & Compatibility Logic[1]

The most common failure mode in laboratory waste management is improper stream mixing. For this compound, the "Causality of Hazard" lies in its functional groups:

  • The Nitro Group (

    
    ):  Acts as an internal oxidizer. While mono-nitro compounds are generally stable, mixing them with strong external oxidizers increases the oxygen balance, potentially creating an energetic mixture.
    
  • The Amino Group (

    
    ):  Acts as a reducing agent.
    
  • The Acid Group (

    
    ):  Can react with bases to form salts, increasing water solubility and potentially mobilizing the toxin into aqueous systems if not captured.
    

Protocol: Segregate this compound into Stream C (Organic Solids) or Stream A (Halogenated/Non-Halogenated Solvents) depending on its state. Never place in Stream B (Aqueous Acid/Base) without prior neutralization and validation, though solid disposal is vastly preferred.

Operational Disposal Workflow

The following decision matrix illustrates the critical path for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder ResidueStateCheck->SolidPath Dry SolidLiquidPathDissolved in SolventStateCheck->LiquidPath SolutionSolidContainerContainer:Wide-Mouth HDPE Jar(Amber preferred)SolidPath->SolidContainerSegregationCRITICAL CHECK:Is the stream free ofStrong Oxidizers?LiquidPath->SegregationLabelingLabeling:'Hazardous Waste - Toxic/Irritant'List: this compoundSolidContainer->LabelingLiquidContainerContainer:Solvent Waste Carboy(Compatible with Solvent)LiquidContainer->LabelingSegregation->Start No (Segregate First)Segregation->LiquidContainer Yes (Safe)DestructionFinal Disposal Method:High-Temperature IncinerationLabeling->Destruction

Figure 1: Decision matrix for the safe segregation and packaging of nitro-aromatic waste. Note the critical checkpoint for oxidizer contamination.

Detailed Step-by-Step Procedures

Scenario A: Disposal of Solid Waste (Powder/Crystals)

Best practice for expired reagents or synthesis byproducts.

  • PPE Selection: Don Nitrile gloves (0.11mm+), safety goggles, and a lab coat. If handling >10g of fine powder, use a weighted fume hood or N95 respirator to prevent inhalation.

  • Container Selection: Use a dedicated HDPE (High-Density Polyethylene) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Transfer the solid directly into the waste container.

    • Do not sweep into a general trash bin.

    • Wipe down the exterior of the reagent bottle with a damp paper towel; dispose of the towel in the same solid waste container.

  • Labeling:

    • Affix a hazardous waste tag.

    • Constituents: Write "this compound".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Scenario B: Disposal of Liquid Waste (Mother Liquor/Solvent)

Common after recrystallization or HPLC analysis.

  • Solvent Identification: Identify the primary solvent (e.g., Methanol, Ethyl Acetate).

  • Compatibility Check: Ensure the waste carboy does not contain oxidizing acids (Nitric, Chromic).

  • Transfer: Pour the solution into the "Organic Solvent Waste" carboy.

    • Note: If the solution is acidic due to the benzoic acid moiety, ensure the carboy is vented or compatible with mild organic acids.

  • Rinsing: Triple rinse the original vessel with a small volume of compatible solvent and add rinsate to the waste carboy.

Spill Contingency & Emergency Response

In the event of an accidental release, immediate containment prevents environmental contamination.

  • Evacuate & Ventilate: If a large amount of dust is airborne, evacuate the immediate area for 15 minutes to allow settling/ventilation.

  • PPE Upgrade: Wear double nitrile gloves and a dust mask/respirator.

  • Dry Spill (Powder):

    • Do not dry sweep vigorously (generates dust).

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Scoop material into a waste container.[3]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or chemically treated pads).

    • Avoid using combustible materials like sawdust if the solvent is flammable.

    • Collect absorbent into a sealed bag/container for incineration.

  • Decontamination: Wash the surface with a mild soap solution (alkaline detergent is effective for neutralizing the acid residue) and water.

Regulatory & Compliance Context

  • RCRA Classification (USA): While not explicitly P- or U-listed, this compound is classified as a Characteristic Hazardous Waste if it exhibits ignitability or reactivity, or simply as toxic waste based on the generator's knowledge.

  • Destruction Method: The only acceptable final fate is High-Temperature Incineration . This ensures the complete thermal decomposition of the nitro-aromatic ring, preventing the formation of persistent environmental toxins.

  • Drain Disposal: Strictly Prohibited. Nitrobenzoic acid derivatives are harmful to aquatic life and difficult for municipal water treatment plants to degrade.

References

  • PubChem. (n.d.). 5-(Dimethylamino)-2-nitrobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency. Retrieved from [Link]

A Senior Application Scientist's Guide to Handling 2-(Dimethylamino)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to cultivate a culture of safety that protects ourselves and our colleagues. Handling chemical reagents, such as 2-(Dimethylamino)-5-nitrobenzoic acid (CAS No. 4405-28-1), requires a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment

Understanding the specific risks associated with a chemical is the foundational step in any safety protocol. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides clear warnings.

GHS Hazard Classifications:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

These classifications are not merely abstract codes; they represent tangible risks. Ingestion can lead to systemic toxicity, while skin contact can result in localized inflammation and discomfort. The most immediate and severe risk during routine handling is serious eye irritation, which can result from direct splashes or contact with contaminated hands. As a solid, the compound also presents a risk of aerosolization, leading to inadvertent inhalation or wider contamination of the workspace.

The Hierarchy of Controls: Your Primary Defense

Before we even consider PPE, we must implement more effective safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.

  • Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood.[2] This contains the solid powder, preventing inhalation of dust and contamination of the general lab environment. Ensure eyewash stations and safety showers are readily accessible.[2][3]

  • Administrative Controls: Adhere to standard operating procedures (SOPs) that minimize the quantity of the chemical used and the duration of exposure. Prohibit eating, drinking, or smoking in laboratory areas to prevent accidental ingestion.

Personal Protective Equipment (PPE): A Detailed Specification

When engineering and administrative controls are in place, the correct PPE provides the final barrier against exposure. The selection of PPE must be deliberate and directly correlated to the identified hazards.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are mandatory.[2][3] Standard safety glasses do not provide a sufficient seal around the eyes to protect from dust or splashes.

  • Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Gloves: To prevent skin irritation (H315), chemically resistant gloves are required.[2][4]

    • Recommended Material: Nitrile rubber gloves are a suitable choice for incidental contact. Always inspect gloves for tears or pinholes before use.[2]

    • Proper Technique: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.

  • Laboratory Coat: A standard laboratory coat is required to protect street clothes and skin from contamination. For procedures with a higher risk of spills, a chemically resistant apron may be worn over the lab coat.

Respiratory Protection

While a fume hood is the primary control for preventing inhalation, respiratory protection may be necessary in specific situations.

  • When Required: If handling the powder outside of a fume hood or during a large spill cleanup where dust may be generated, respiratory protection is essential.

  • Type: A NIOSH/MSHA-approved N95 dust mask or equivalent respirator should be used to prevent the inhalation of fine particles.[2]

Table 1: PPE Recommendations for Handling this compound
SituationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in Fume Hood) Chemical Safety GogglesChemically Resistant Nitrile GlovesStandard Laboratory CoatNot required if handled exclusively in a fume hood
Weighing/Transfer (Risk of Dust Generation) Chemical Safety GogglesChemically Resistant Nitrile GlovesStandard Laboratory CoatWork in a fume hood or wear an N95 respirator
Large Spills or Uncontrolled Release Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-resistant Apron or SuitNIOSH/MSHA-approved Respirator

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling this compound.

  • Preparation:

    • Designate a specific work area, preferably inside a chemical fume hood.

    • Ensure the fume hood is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.

    • Confirm the location of the nearest eyewash station and safety shower.[2][3]

  • Donning PPE:

    • Put on a laboratory coat, followed by safety goggles.

    • Finally, don the appropriate gloves, ensuring they fit correctly.

  • Chemical Handling:

    • Retrieve the chemical container from its storage location.

    • Perform all manipulations, such as weighing and transferring, within the fume hood to contain any dust.

    • Handle the container carefully to avoid generating airborne dust.

    • If transferring to a new container, ensure it is properly labeled.

  • Post-Handling:

    • Securely close the primary chemical container and return it to storage.

    • Decontaminate the work surface within the fume hood.

    • Properly dispose of any contaminated consumables (e.g., weigh boats, pipette tips) in a designated hazardous waste container.

  • Doffing PPE & Hygiene:

    • Remove gloves first, using the proper technique to avoid self-contamination.

    • Remove the lab coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Cleanup & Disposal cluster_doff 5. Doff PPE & Hygiene prep1 Verify Fume Hood Function prep2 Assemble Equipment prep1->prep2 prep3 Locate Safety Shower & Eyewash prep2->prep3 ppe1 Lab Coat prep3->ppe1 Enter Work Zone ppe2 Safety Goggles ppe1->ppe2 ppe3 Nitrile Gloves ppe2->ppe3 handle1 Retrieve Chemical ppe3->handle1 handle2 Weigh & Transfer handle1->handle2 handle3 Secure Container handle2->handle3 clean1 Decontaminate Surface handle3->clean1 clean2 Dispose of Waste in Hazardous Waste Bin clean1->clean2 doff1 Remove Gloves clean2->doff1 Exit Work Zone doff2 Remove Lab Coat doff1->doff2 doff3 Remove Goggles doff2->doff3 doff4 Wash Hands Thoroughly doff3->doff4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.